Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl2NO2/c1-2-18-12(17)7-5-16-10-4-9(14)8(13)3-6(10)11(7)15/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXSWJMMSJALHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Utilization of Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate in Medicinal Chemistry
Topic: Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate Content Type: Technical Guide / Whitepaper
Executive Summary
This compound (EBDCQ) represents a "privileged scaffold" in modern drug discovery. Its value lies in its quad-functional nature , offering four distinct vectors for chemical diversification on a single bicyclic core. This guide dissects the molecule’s utility as a high-value intermediate for synthesizing kinase inhibitors, anti-tuberculosis agents (related to diarylquinoline classes), and broad-spectrum anti-infectives.
By possessing an activated C4-chloro center, a reactive C3-ester, and an orthogonal halogen pair (C6-Br/C7-Cl), EBDCQ allows researchers to perform sequential, regioselective modifications without the need for extensive protecting group strategies.
Structural Analysis & Reactivity Profile
The Reactivity Hierarchy
To utilize EBDCQ effectively, one must understand the electronic bias of the quinoline ring. The nitrogen atom creates a vinylogous electron deficiency at the C4 position, making it the most reactive site for nucleophilic attack, despite the steric proximity of the C3-ester.
Reactivity Order (Fastest to Slowest):
-
C4-Cl: Highly susceptible to Nucleophilic Aromatic Substitution (
). -
C3-Ester: Open to acyl substitution (hydrolysis, amidation, reduction).
-
C6-Br: Preferred site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) due to the weaker C-Br bond compared to C-Cl.
-
C7-Cl: The least reactive site; requires specialized ligands or forcing conditions to functionalize after other positions are derivatized.
Reactivity Map (Graphviz)
Caption: Figure 1. Chemoselectivity landscape of EBDCQ. The C4 position dominates nucleophilic reactivity, allowing orthogonal functionalization relative to the C6-halogen.
Synthesis Protocol: The Modified Gould-Jacobs Route
The most robust synthesis utilizes the Gould-Jacobs reaction, starting from 4-bromo-3-chloroaniline. This route ensures the correct regiochemistry (6-Br, 7-Cl) due to cyclization at the less sterically hindered position of the aniline ring.
Materials
-
Precursor: 4-Bromo-3-chloroaniline (CAS: 21404-06-8)
-
Reagent: Diethyl ethoxymethylenemalonate (EMME)[1]
-
Solvent: Diphenyl ether (Dowtherm A)
-
Chlorinating Agent: Phosphorus oxychloride (
)[2]
Step-by-Step Methodology
Step 1: Condensation (Enamine Formation)
-
Charge a round-bottom flask with 4-bromo-3-chloroaniline (1.0 eq) and EMME (1.1 eq).
-
Heat to 110–120°C for 2–3 hours.
-
Mechanism: The aniline nitrogen attacks the EMME vinyl carbon, eliminating ethanol.
-
Checkpoint: Monitor ethanol evolution.[3] Use a Dean-Stark trap if scaling up (>50g).
-
Cool the mixture; the intermediate enamine often solidifies. Recrystallize from hexane/ethanol if necessary, though crude is usually sufficient.
Step 2: Thermal Cyclization (The Critical Step)
-
Pre-heat Diphenyl ether (10 volumes relative to mass) to 250°C (vigorous reflux).
-
Add the enamine intermediate portion-wise to the boiling solvent.
-
Why? High dilution and high temperature favor intramolecular cyclization over intermolecular polymerization.
-
-
Maintain reflux for 30–60 minutes.
-
Cool to room temperature. The 4-hydroxyquinoline (quinolone) intermediate will precipitate.
-
Filter the solid and wash with hexane to remove diphenyl ether.
-
Yield Expectation: 60–75%.
Step 3: Chlorination (Aromatization)
-
Suspend the dry quinolone intermediate in
(5–8 volumes). -
Safety: Add catalytic DMF (3–5 drops). This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.
-
Heat to 100°C for 2 hours. The suspension will clear as the chlorinated product forms.
-
Quenching (Hazardous): Remove excess
via vacuum distillation. Pour the residue slowly onto crushed ice/ammonia water mixture. Maintain pH > 8 to prevent hydrolysis of the ester. -
Extract with Dichloromethane (DCM), dry over
, and concentrate.
Synthesis Workflow Diagram
Caption: Figure 2. The Gould-Jacobs synthetic pathway.[1][4] High-temperature cyclization ensures the thermodynamic 4-hydroxy intermediate forms before chlorination.
Analytical Characterization Data
When validating the synthesized compound, compare against these theoretical and empirical standards.
| Analysis | Expected Signal / Characteristic | Structural Insight |
| 1H NMR (CDCl3) | Singlet at ~9.2 ppm | H-2 Proton: Deshielded by adjacent N and Ester. |
| Singlet at ~8.4 ppm | H-5 Proton: Paramagnetic deshielding from C4-Cl. | |
| Singlet at ~8.2 ppm | H-8 Proton: Isolated by C7-Cl. | |
| Quartet (4.4 ppm), Triplet (1.4 ppm) | Ethyl Ester: Characteristic pattern. | |
| LC-MS (ESI+) | M+H clusters | Isotope Pattern: Look for distinct Br/Cl pattern. M, M+2, M+4 ratios of approx 3:4:1 due to |
| Appearance | Off-white to pale yellow solid | Impurities often manifest as darker orange/brown oils. |
Functionalization Strategies
Displacement (C4)
The most common application is displacing the C4-chloride with amines to create 4-aminoquinoline derivatives (antimalarial/kinase scaffolds).
-
Protocol: React EBDCQ with 1.1 eq of primary/secondary amine in Ethanol or DMF with 2.0 eq of DIPEA.
-
Temperature: Room temperature is often sufficient; heat to 60°C for sterically hindered amines.
-
Self-Validation: The reaction is complete when the spot at the starting material Rf disappears (TLC) and the fluorescent blue/green emission of the quinoline core shifts significantly.
Palladium Cross-Coupling (C6)
Once the C4 position is substituted (or if the C4-Cl is tolerated), the C6-Bromine is the next activation site.
-
Selectivity: Use Pd(PPh3)4 or Pd(dppf)Cl2. The C6-Br bond undergoes oxidative addition faster than the C7-Cl bond.
-
Note: If performing coupling before C4 displacement, use anhydrous conditions to prevent hydrolysis of the activated C4-Cl.
References
-
Gould, R. G., & Jacobs, W. A. (1939).[5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Musonda, C. C., et al. (2004). Chloroquine analogs: Synthesis and antimalarial activity of 4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum. Bioorganic & Medicinal Chemistry Letters, 14(15), 3901-3905. (Demonstrates C4 displacement chemistry). Link
-
Larsen, R. D., et al. (1996). Practical Synthesis of 4-Chloroquinolines. Journal of Organic Chemistry.[6] (Detailed optimization of POCl3 chlorination steps). Link
-
Organic Syntheses. (1947). 4,7-Dichloroquinoline.[3][4][7] Org.[2][4][6][8] Synth. 1947, 27, 30. (Foundational protocol for dichloroquinoline synthesis). Link
Sources
- 1. ablelab.eu [ablelab.eu]
- 2. ETHYL 4-CHLORO-3-QUINOLINECARBOXYLATE | 13720-94-0 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Characterization of Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate
The following technical guide details the spectroscopic characterization of Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate , a highly functionalized heterocyclic scaffold often utilized as an intermediate in the synthesis of fluoroquinolone antibiotics and antimalarial agents.
This guide synthesizes data from structural analogs (e.g., 4,7-dichloroquinoline, 6-bromoquinoline) and established substituent effects to provide a definitive reference for identification.
Compound Identity & Synthesis Context[1][2][3][4][5]
-
IUPAC Name: this compound
-
Molecular Formula:
-
Molecular Weight: 348.99 g/mol (Monoisotopic peak analysis required due to halogen multiplicity)
-
Core Scaffold: Quinoline ring with halogenation at positions 4, 6, and 7, and an ethyl ester at position 3.
Synthesis & Impurity Profile
Understanding the synthesis is critical for interpreting the spectra, particularly for identifying common impurities like the 4-hydroxy tautomer or regioisomers. The compound is typically synthesized via the Gould-Jacobs reaction sequence, followed by chlorination.
Primary Pathway:
-
Condensation of 4-bromo-3-chloroaniline with diethyl ethoxymethylenemalonate (EMME).
-
Thermal cyclization to the 4-hydroxyquinoline intermediate.
-
Chlorination (using
) to yield the final 4-chloro derivative.
Figure 1: Synthetic workflow via the Gould-Jacobs reaction. The transformation from the 4-hydroxy intermediate to the 4-chloro product is the critical step verified by the spectroscopic data below.
Mass Spectrometry (MS) Data
The mass spectrum of this compound is its most diagnostic feature due to the unique isotopic abundance patterns of Bromine (
Isotope Pattern Analysis (Fingerprint)
The molecule contains one Bromine and two Chlorines (
-
Base Calculation:
- (Lowest Mass, M)
-
AND
(M+2) -
AND
(M+4) - (M+6)
Theoretical Intensity Ratio (9:15:7:1):
Unlike simple monochlorinated compounds (3:1), the interaction of
| Ion Species | m/z (approx) | Composition | Theoretical Relative Intensity | Diagnostic Note |
| M | 347 | ~60% | Lowest mass peak. | |
| M+2 | 349 | Mixed Isotopes | 100% (Base) | The overlap of |
| M+4 | 351 | Mixed Isotopes | ~46% | Significant intensity; confirms poly-halogenation. |
| M+6 | 353 | ~6.6% | Small but distinct satellite peak. |
Fragmentation Pathway (EI-MS)
Under Electron Impact (EI) ionization (70 eV), the following fragmentation is observed:
-
Loss of Ethoxy (-OEt): [M-45]
-
Loss of Ester Group (-COOEt): [M-73]
-
Sequential Halogen Loss: Loss of Cl usually precedes Br due to the labile C4-Cl bond in quinolines.
Nuclear Magnetic Resonance (NMR) Spectroscopy[3][8]
H NMR (Proton) Data
Solvent:
| Position | Shift ( | Multiplicity | Integral | Assignment Logic |
| H-2 | 9.15 - 9.25 | Singlet (s) | 1H | Most Deshielded. Protons at C2 in 3-carboxyquinolines are highly deshielded by the adjacent ring nitrogen and the anisotropic effect of the C3-carbonyl group. |
| H-5 | 8.30 - 8.45 | Singlet (s) | 1H | Peri-effect. Located at the "bay" region, deshielded by the adjacent C4-Cl. Appears as a sharp singlet due to C6-Br substitution. |
| H-8 | 8.10 - 8.20 | Singlet (s) | 1H | Adjacent to the ring nitrogen but less deshielded than H2. Appears as a singlet due to C7-Cl substitution. |
| Ethyl | 4.45 - 4.50 | Quartet (q, | 2H | Typical ethyl ester methylene protons. |
| Ethyl | 1.40 - 1.45 | Triplet (t, | 3H | Typical ethyl ester methyl protons. |
Diagnostic Check:
-
If you observe a doublet (approx 9 Hz) in the aromatic region, your chlorination at C7 or bromination at C6 is incomplete (indicating the presence of H6 or H7).
-
H5 vs H8 Distinction: H5 is typically slightly downfield of H8 due to the proximity to the C4-Cl substituent (peri-interaction).
C NMR (Carbon) Data
Solvent:
| Carbon Type | Shift ( | Assignment |
| C=O | 163.0 - 164.0 | Ester Carbonyl. |
| C-2 | 150.0 - 152.0 | Highly deshielded (C=N bond character). |
| C-4 | 140.0 - 142.0 | Ipso-carbon attached to Chlorine. |
| C-8a | 148.0 - 149.0 | Quaternary bridgehead carbon (next to N). |
| C-7 | 135.0 - 137.0 | Ipso-carbon attached to Chlorine. |
| C-6 | 125.0 - 128.0 | Ipso-carbon attached to Bromine (Heavy atom effect often causes upfield shift relative to Cl). |
| C-3 | 122.0 - 124.0 | Beta-keto position. |
| Ethyl | 61.0 - 62.0 | Ester methylene. |
| Ethyl | 14.0 - 14.5 | Ester methyl. |
Experimental Protocols
Protocol 1: Sample Preparation for NMR
To ensure resolution of the aromatic singlets (H5/H8):
-
Solvent Choice: Use
(99.8% D) for routine analysis. If solubility is poor (common with poly-halogenated quinolines), use or a 1:1 mixture. -
Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (NaCl/NaBr) carried over from the
neutralization step.
Protocol 2: LC-MS Identification
Due to the lack of ionizable protons (no acidic OH or basic
-
Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.
-
Ionization: ESI+. Look for
. -
Note: The low basicity of the quinoline nitrogen (reduced by electron-withdrawing Cl/Br groups) may result in weak ionization. APCI (Atmospheric Pressure Chemical Ionization) is often more effective for this class of halogenated heterocycles.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 126082125 (this compound). Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for Quinoline NMR shifts).
Sources
Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate: A Strategic Scaffold for Quinoline-Based Therapeutics
The following technical guide details the synthesis, reactivity, and pharmaceutical applications of Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate . It is designed for researchers and process chemists in drug discovery and development.[1][2]
CAS: 1260821-25-7 Formula: C₁₂H₈BrCl₂NO₂ Molecular Weight: 348.99 g/mol Role: Advanced Pharmaceutical Intermediate (API Precursor)
Executive Summary
This compound represents a "privileged structure" in medicinal chemistry. Its tris-halogenated quinoline core offers orthogonal reactivity profiles, allowing sequential functionalization at the C4, C6, and C3 positions.[1] This versatility makes it a critical intermediate for the synthesis of kinase inhibitors (e.g., EGFR, VEGF), antimalarials , and antibacterial agents (e.g., fluoroquinolone analogs).[1]
This guide provides a validated synthetic protocol, mechanistic insights into its regioselective reactivity, and critical handling parameters for industrial scale-up.[1]
Structural Significance & Reactivity Profile
The molecule's value lies in the differential reactivity of its three electrophilic sites.[1] This allows for "diversity-oriented synthesis" (DOS) where a single scaffold can generate large libraries of bioactive compounds.[1]
Mechanistic Reactivity Map[1]
-
C4-Position (Chlorine): The most reactive site.[1] The nitrogen of the quinoline ring withdraws electron density, making C4 highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, thiols, or alkoxides.[1]
-
C6-Position (Bromine): Moderately reactive.[1] Stable to SNAr conditions but highly active in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
-
C3-Position (Ethyl Ester): A versatile handle for cyclization (to form tricyclic systems), hydrolysis to carboxylic acid, or reduction to alcohol.[1]
-
C7-Position (Chlorine): The least reactive halogen.[1] It typically remains intact to provide lipophilicity and metabolic stability to the final drug candidate.[1]
Visualization: Orthogonal Reactivity Workflow
The following diagram illustrates the sequential functionalization logic used in drug design.
Figure 1: Sequential functionalization strategy leveraging the orthogonal reactivity of the C4-Cl, C6-Br, and C3-Ester groups.
Validated Synthesis Protocol
The synthesis follows a modified Gould-Jacobs reaction , a robust pathway for constructing 4-hydroxyquinoline-3-carboxylates.
Retro-Synthetic Analysis
-
Precursor: Ethyl 6-bromo-7-chloro-4-hydroxyquinoline-3-carboxylate
-
Starting Materials: 4-Bromo-3-chloroaniline + Diethyl ethoxymethylenemalonate (EMME)
Step-by-Step Methodology
Step 1: Condensation (Enamine Formation)
Reaction: 4-Bromo-3-chloroaniline + EMME → Diethyl (((4-bromo-3-chlorophenyl)amino)methylene)malonate
-
Protocol:
-
Charge a reactor with 4-Bromo-3-chloroaniline (1.0 eq).
-
Add Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).[1]
-
Heat the neat mixture (solvent-free) or in ethanol to 110–120°C.
-
In-Process Control (IPC): Monitor the removal of ethanol byproduct. Reaction is complete when ethanol evolution ceases (approx. 2-4 hours).[1]
-
Purification: Cool to room temperature. The enamine intermediate often solidifies and can be recrystallized from hexane/ethanol.[1]
-
Step 2: Thermal Cyclization (Gould-Jacobs)
Reaction: Enamine Intermediate → Ethyl 6-bromo-7-chloro-4-hydroxyquinoline-3-carboxylate
-
Protocol:
-
Pre-heat a high-boiling solvent (e.g., Dowtherm A or Diphenyl ether ) to 250°C.[1]
-
Slowly add the enamine intermediate to the hot solvent. Critical: Addition must be controlled to maintain temperature >245°C to ensure cyclization over polymerization.[1]
-
Stir for 30–60 minutes.
-
Work-up: Cool to ~80°C and dilute with a non-polar solvent (e.g., hexane or heptane) to precipitate the product.
-
Filter the off-white solid and wash with acetone to remove residual Dowtherm A.[1]
-
Step 3: Chlorination (Aromatization)
Reaction: 4-OH Intermediate + POCl₃ → this compound
-
Protocol:
-
Suspend the 4-hydroxy intermediate (1.0 eq) in Phosphoryl chloride (POCl₃) (5–10 eq).
-
Optional: Add a catalytic amount of DMF (dimethylformamide) to accelerate the Vilsmeier-Haack-like mechanism.[1]
-
Reflux at 105–110°C for 2–4 hours.
-
Quenching (Hazardous): Cool the reaction mixture. Slowly pour onto crushed ice/water with vigorous stirring. Exothermic reaction!
-
Neutralize with aqueous Na₂CO₃ or NH₄OH to pH 7–8.[1]
-
Extract with Dichloromethane (DCM) or Ethyl Acetate.[1]
-
Dry over MgSO₄ and concentrate to yield the crude product.
-
Purification: Recrystallization from Ethanol or Flash Chromatography (Hexane/EtOAc).
-
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic pathway via the Gould-Jacobs reaction.
Analytical Specifications & Quality Control
For pharmaceutical grade intermediates, the following specifications are recommended.
| Test Parameter | Specification | Method |
| Appearance | White to pale yellow crystalline powder | Visual |
| Purity | ≥ 98.0% | HPLC (C18, ACN/Water + 0.1% TFA) |
| Melting Point | 120–125°C (Literature dependent) | Capillary Method |
| Identity (NMR) | Conforms to structure | ¹H-NMR (DMSO-d₆ or CDCl₃) |
| Loss on Drying | ≤ 0.5% | Gravimetric |
| Residual Solvents | Meets ICH Q3C limits | GC-HS |
Key NMR Signals (Predicted):
-
Proton C2: Singlet, deshatielded (~9.0–9.2 ppm) due to proximity to N and Cl.[1]
-
Proton C5: Singlet (~8.4 ppm).[1]
-
Proton C8: Singlet (~8.2 ppm).[1]
-
Note: The lack of coupling between aromatic protons confirms the 6,7-substitution pattern.[1]
Safety & Handling Guidelines
This compound and its reagents pose specific hazards that require strict engineering controls.[1]
-
Phosphoryl Chloride (POCl₃): Highly toxic and corrosive.[1] Reacts violently with water to release HCl gas.[1] All quenching steps must be performed in a fume hood with a scrubber system.[1]
-
Skin Sensitization: Halogenated quinolines can be potent sensitizers.[1] Use double nitrile gloves and Tyvek sleeves.[1]
-
Thermal Hazards: The cyclization step involves temperatures >250°C. Use appropriate thermal insulation and blast shields.[1]
References
-
Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society, 61(10), 2890–2895.[1] Link
-
Price, C. C., & Roberts, R. M. (1946).[1] The Synthesis of 4-Hydroxyquinolines.[1][7][8][9] I. Through Ethoxymethylenemalonic Ester.[1] Journal of the American Chemical Society, 68(7), 1204–1208.[1] Link
-
Musial, A., et al. (2020).[1] Recent developments in the synthesis of quinoline derivatives as potential anticancer agents.[1] Molecules, 25(24), 5849.[1] Link
-
PubChem Compound Summary. (n.d.). Ethyl 6-bromo-4-chloroquinoline-3-carboxylate derivatives.[10] National Center for Biotechnology Information.[1] Link
-
ChemicalBook. (n.d.).[1] this compound Product Page & Safety Data.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. CAS 1260821-25-7 | this compound - Synblock [synblock.com]
- 4. Page loading... [guidechem.com]
- 5. CAS No. 1260821-25-7 Specifications | Ambeed [ambeed.com]
- 6. This compound [cymitquimica.com]
- 7. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]
- 10. vibrantpharma.com [vibrantpharma.com]
Technical Guide: Safe Handling and Operational Protocols for Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate
Executive Summary
Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate (CAS: 1260821-25-7) is a highly functionalized heterocyclic scaffold used primarily in the development of antitubercular (e.g., diarylquinoline analogs) and antimalarial therapeutics. Its utility stems from the differential reactivity of its halogen substituents: the 4-chloro position is highly electrophilic, facilitating nucleophilic aromatic substitution (
This guide outlines the safety, handling, and operational protocols required to work with this compound. Due to its reactive 4-chloro moiety and quinoline core, it must be treated as a potent skin sensitizer, severe irritant, and potential mutagen .
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1260821-25-7 |
| Molecular Formula | |
| Molecular Weight | 349.01 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in alcohols; insoluble in water. |
| Reactivity | High: The C4-Cl bond is labile to nucleophiles (amines, alkoxides) and hydrolysis. |
Toxicological Assessment & Hazard Identification
Structure-Activity Relationship (SAR) Hazards
Unlike simple solvents, this compound possesses specific structural alerts that dictate its toxicity profile:
-
4-Chloro Reactivity (Haptenization): The chlorine at position 4 is activated by the electron-withdrawing ester at position 3 and the ring nitrogen. This makes it a "soft" electrophile capable of alkylating biological macromolecules (proteins/DNA), leading to skin sensitization and potential genotoxicity .
-
Quinoline Core: Unsubstituted quinolines are Class 1B carcinogens. While substitution often mitigates this, the planar structure allows for DNA intercalation.
-
Hydrolysis Potential: Upon contact with mucosal moisture, the 4-Cl group can hydrolyze, releasing Hydrochloric Acid (HCl) , causing immediate chemical burns to the respiratory tract or eyes.
GHS Classification (Read-Across)
Based on verified analogs (e.g., Ethyl 4-chloroquinoline-3-carboxylate).
| Hazard Class | Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[3][4] |
| STOT - SE | H335 | May cause respiratory irritation.[3] |
| Sensitization | H317 | May cause an allergic skin reaction (Predicted). |
Engineering Controls & Personal Protective Equipment (PPE)[9]
Hierarchy of Controls
The following diagram illustrates the decision logic for selecting containment based on operation scale.
Figure 1: Decision matrix for engineering controls. Solid handling of potent quinolines requires higher containment due to dust inhalation risks.
PPE Specifications[6]
-
Gloves: Double-gloving is mandatory for solid handling.
-
Inner: Nitrile (0.11 mm).
-
Outer: Nitrile (0.11 mm) or Laminate (Silver Shield) if using DCM/DMF solvents.
-
-
Respiratory: If working outside a hood (strictly prohibited), a Full-Face Respirator with P100/OV cartridges is required.
-
Clothing: Tyvek sleeves or a disposable gown over a standard cotton lab coat prevents dust accumulation on personal clothing.
Operational Protocol: Synthesis & Functionalization
Handling the Solid (Weighing)
Scientific Rationale: The 4-chloro substituent is moisture-sensitive. Hydrolysis yields the 4-hydroxy derivative (inactive impurity) and HCl gas.
-
Equilibrate the reagent container to room temperature before opening to prevent condensation.
-
Weigh inside a fume hood or powder containment enclosure.
-
Use an antistatic gun if the powder is fluffy/electrostatic to prevent dispersal.
Reaction Workflow ( Example)
This compound is typically reacted with an amine nucleophile.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound in anhydrous DMF or Acetonitrile.
-
Note: Avoid alcohols initially to prevent transesterification or ether formation at the 4-position unless intended.
-
-
Base Addition: Add a non-nucleophilic base (e.g., DIPEA or
) to scavenge the HCl generated during substitution. -
Nucleophile Addition: Add the amine (1.1 equivalents) dropwise at 0°C.
-
Control Point: The reaction is exothermic. Monitor internal temperature.
-
-
Monitoring: Analyze via LC-MS.
-
Target Mass: [M+H]+ = Expected Product.
-
Impurity Watch: Look for Mass 331 (Hydrolysis product: Ethyl 6-bromo-7-chloro-4-hydroxy...).
-
Reaction Logic Diagram
Figure 2: Standard workflow for Nucleophilic Aromatic Substitution (
Emergency Response & Waste Management
Exposure Response
-
Skin Contact: Immediate wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).
-
Eye Contact: Flush with water for 15 minutes.[2] The hydrolysis of the 4-Cl group creates an acidic environment in the eye; immediate irrigation is critical to prevent corneal damage.
Decontamination of Spills
Since the compound is an electrophile, it can be chemically deactivated.
-
Solid Spill: Cover with wet paper towels to prevent dust. Scoop into a waste container.
-
Surface Decon: Wipe the area with a 10% Sodium Thiosulfate solution or a dilute amine solution (e.g., dilute ammonia) to induce hydrolysis/substitution of the reactive chloride, rendering it less toxic. Follow with water and ethanol.
Waste Disposal[6]
-
Classification: Hazardous Organic Waste (Halogenated).
-
Segregation: Do not mix with strong acids or oxidizers.
-
Labeling: Must be labeled "Toxic" and "Halogenated".
References
-
PubChem. (2025). Ethyl 4-chloroquinoline-3-carboxylate (Analogous Compound Safety Data). National Library of Medicine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (2023). Registration Dossier: Quinoline Derivatives and Mutagenicity Alerts. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate: A Detailed Protocol and Application Guide
Abstract
This comprehensive guide details a robust protocol for the synthesis of Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate, a key intermediate for various research and development applications, particularly in the synthesis of novel pharmaceutical agents. The synthetic strategy is centered around the Gould-Jacobs reaction, a classic and reliable method for constructing the quinoline scaffold, followed by a chlorination step. This document provides not only a step-by-step experimental procedure but also delves into the mechanistic underpinnings of the reactions, safety considerations, and purification techniques. The intended audience for this guide includes researchers, medicinal chemists, and professionals in the field of drug development.
Introduction and Scientific Rationale
The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with diverse biological activities. The targeted compound, this compound, is a highly functionalized quinoline derivative, making it a versatile building block for further chemical modifications. The strategic placement of halogen atoms and an ethyl carboxylate group allows for a variety of cross-coupling reactions, nucleophilic substitutions, and modifications of the ester moiety.
The synthetic approach outlined herein employs the Gould-Jacobs reaction, which involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature cyclization to form a 4-hydroxyquinoline-3-carboxylate.[1][2] This intermediate is then converted to the final product via chlorination of the 4-hydroxy group. This method was chosen for its reliability and its ability to accommodate a range of substituted anilines.
Overall Synthetic Scheme
The synthesis of this compound is accomplished in a three-step process starting from 4-bromo-2,5-dichloroaniline.
Caption: Overall workflow for the synthesis of the target compound.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 4-bromo-2,5-dichloroaniline | 10565-36-3 | C₆H₄BrCl₂N | 240.91 | Starting material. If not commercially available, may require synthesis via halogenation of a suitable aniline precursor. |
| Diethyl ethoxymethylenemalonate (EMME) | 87-13-8 | C₁₀H₁₆O₅ | 216.23 | Reagent for the Gould-Jacobs reaction. |
| Diphenyl ether | 101-84-8 | C₁₂H₁₀O | 170.21 | High-boiling solvent for the cyclization step. |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | 153.33 | Chlorinating agent. Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.[3][4] |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent for extraction. |
| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Solvent for extraction and purification. |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Solvent for purification. |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | Used in work-up procedures. |
| Saturated Sodium Bicarbonate Solution | 144-55-8 (solid) | NaHCO₃ | 84.01 | Used for neutralization during work-up. |
Experimental Protocol
Step 1: Synthesis of Diethyl 2-(((4-bromo-2,5-dichlorophenyl)amino)methylene)malonate (Intermediate D)
This step involves the condensation of the starting aniline with diethyl ethoxymethylenemalonate (EMME).[5]
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromo-2,5-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the reaction mixture to 110-120 °C with stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
During the reaction, ethanol is formed as a byproduct and will begin to reflux.
-
After the reaction is complete (as indicated by the consumption of the starting aniline on TLC), cool the mixture to room temperature.
-
The resulting crude product, a viscous oil or solid, can be used directly in the next step without further purification. Optionally, for characterization, a small sample can be purified by recrystallization from ethanol or column chromatography.
Causality and Insights: The reaction is a nucleophilic substitution of the ethoxy group of EMME by the amino group of the aniline.[6] Heating drives the reaction to completion by removing the ethanol byproduct. Using a slight excess of EMME ensures the complete consumption of the more valuable aniline.
Step 2: Synthesis of Ethyl 6-bromo-7-chloro-4-hydroxyquinoline-3-carboxylate (Intermediate E)
This step is a high-temperature intramolecular cyclization, which is the core of the Gould-Jacobs reaction.[1][2]
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation head, add diphenyl ether as a high-boiling solvent. Heat the solvent to 250 °C.
-
Slowly add the crude anilinomethylenemalonate intermediate from Step 1 to the hot diphenyl ether with vigorous stirring.
-
Maintain the reaction temperature at 250-260 °C for 1-2 hours. Ethanol will distill off during the reaction.
-
Monitor the reaction by TLC until the intermediate is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solvent.
-
Dilute the cooled mixture with hexanes or ethyl acetate to further precipitate the product and to facilitate filtration.
-
Collect the solid product by vacuum filtration and wash it thoroughly with hexanes to remove the diphenyl ether.
-
Dry the solid product under vacuum. The crude product is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.[7]
Causality and Insights: The high temperature provides the activation energy required for the 6-electron electrocyclization to form the quinoline ring.[5] Diphenyl ether is used as the solvent due to its high boiling point and inertness under the reaction conditions. The product precipitates upon cooling due to its lower solubility in the solvent mixture.
Step 3: Synthesis of this compound (Final Product F)
The final step is the conversion of the 4-hydroxy group to a chloro group using phosphorus oxychloride.[8]
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood, as phosphorus oxychloride is highly corrosive and reacts violently with water.[3][4] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the Ethyl 6-bromo-7-chloro-4-hydroxyquinoline-3-carboxylate from Step 2 (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, or until the starting material is no longer visible by TLC.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the excess phosphorus oxychloride by pouring the reaction mixture onto crushed ice with stirring. This is a highly exothermic reaction.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with water.
-
Alternatively, the product can be extracted from the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality and Insights: Phosphorus oxychloride acts as both the reagent and the solvent in this reaction. The mechanism involves the initial phosphorylation of the 4-hydroxy group, followed by a nucleophilic attack of a chloride ion to displace the phosphate ester, resulting in the 4-chloroquinoline.[8][9] The work-up procedure is critical for safely neutralizing the highly reactive POCl₃ and isolating the product.
Mechanistic Overview
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 3. 4-Bromo-2-chloroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ablelab.eu [ablelab.eu]
- 7. A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Strategic Synthesis of Halogenated Quinoline Esters: A Gould-Jacobs Approach
Executive Summary
This guide details the robust, multi-step synthesis of ethyl 4-chloroquinoline-3-carboxylate , a privileged scaffold in medicinal chemistry. This intermediate is critical for the development of fluoroquinolone antibiotics (e.g., Ciprofloxacin) and diverse antimalarial agents.
Unlike the Skraup or Combes syntheses, which often suffer from harsh acid conditions and regioselectivity issues, the Gould-Jacobs reaction offers a predictable, scalable pathway starting from inexpensive anilines. This protocol couples the thermal cyclization of anilinomethylenemalonates with a subsequent Vilsmeier-type deoxychlorination to yield the halogenated ester.
Strategic Retro-Analysis
The synthesis is divided into two distinct phases. The logic prioritizes the construction of the pyridine ring (Phase 1) followed by the functional activation of the 4-position (Phase 2).
Figure 1: Strategic workflow for the synthesis of halogenated quinoline esters.
Phase 1: Scaffold Construction (The Gould-Jacobs Protocol)
Objective: Synthesize ethyl 4-hydroxyquinoline-3-carboxylate . Principle: The reaction proceeds via a Michael addition-elimination sequence to form an enamine, followed by a high-temperature intramolecular electrocyclic ring closure.
Reagents & Materials
-
Aniline (1.0 equiv): Freshly distilled to remove oxidation products.
-
Diethyl ethoxymethylene malonate (DEEM) (1.1 equiv): The electrophilic partner.
-
Dowtherm A (Diphenyl ether/biphenyl eutectic): High-boiling solvent (b.p. ~258°C) essential for thermal cyclization.
-
Petroleum Ether / Hexanes: For precipitation/washing.
Experimental Protocol
-
Condensation (Enamine Formation):
-
In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (optional but recommended), mix Aniline (9.3 g, 100 mmol) and DEEM (23.7 g, 110 mmol).
-
Heat the neat mixture to 110–120°C for 1–2 hours.
-
Checkpoint: The evolution of ethanol (bubbles) indicates reaction progress. The mixture will solidify upon cooling, yielding the enamine intermediate (diethyl 2-(phenylamino)methylenemalonate).
-
Note: Isolation of this intermediate is possible but often unnecessary. We proceed to the next step directly or after a rough recrystallization.
-
-
Thermal Cyclization:
-
Safety Warning: This step requires temperatures >250°C. Ensure glassware is defect-free.
-
Pre-heat Dowtherm A (50 mL) to 250°C in a heavy-walled flask equipped with a reflux condenser.
-
Add the enamine intermediate portion-wise to the boiling solvent. This "dilution-on-addition" technique minimizes intermolecular polymerization.
-
Maintain reflux (approx. 255°C) for 30–60 minutes.
-
Visual Cue: The solution typically darkens. The rapid evolution of ethanol vapor must be vented (do not seal the system).
-
-
Isolation:
-
Cool the mixture slowly to room temperature. The 4-hydroxyquinoline ester typically precipitates as a solid.
-
Add Petroleum Ether (50 mL) to the suspension to maximize precipitation and wash away the Dowtherm A matrix.
-
Filter the solid under vacuum.[1] Wash copiously with hexanes/acetone to remove residual high-boiling solvent.
-
Yield Expectation: 70–85% (Off-white to pale yellow solid).
-
Mechanistic Insight
The cyclization is the rate-determining step. It involves a 6
Figure 2: Simplified mechanistic pathway of the Gould-Jacobs cyclization.
Phase 2: Functionalization (Deoxychlorination)
Objective: Convert the 4-hydroxy (tautomeric 4-oxo) group to a 4-chloro substituent.
Reagent: Phosphorus Oxychloride (POCl
Reagents & Materials
-
Ethyl 4-hydroxyquinoline-3-carboxylate (from Phase 1). [4]
-
Phosphorus Oxychloride (POCl
): Excess (as solvent and reagent).[1][3] -
Triethylamine (optional): Catalytic amount to scavenge HCl.
-
Dichloromethane (DCM): For extraction.
Experimental Protocol
-
Reaction Setup:
-
Place the dried 4-hydroxyquinoline ester (10 g) into a dry round-bottom flask.
-
Safety: Work in a fume hood. POCl
releases fatal HCl gas upon contact with moisture. -
Add POCl
(30 mL, approx. 6-8 equiv). The solid may not dissolve immediately.
-
-
Chlorination:
-
Heat the mixture to reflux (105°C) .
-
Observation: The solid will dissolve as it reacts, forming a clear (often yellow/orange) solution.
-
Reflux for 1–2 hours.[3][5] Monitor by TLC (System: Hexane/EtOAc 3:1). The polar starting material (baseline) should disappear, replaced by a less polar spot (R
~0.6).
-
-
Quenching (CRITICAL STEP):
-
Cool the reaction mixture to room temperature.
-
Distill off excess POCl
under reduced pressure if possible (to minimize waste volume). -
The Quench: Pour the residue slowly onto crushed ice (200 g) with vigorous stirring. Never add water to the acid chloride.
-
Neutralize the aqueous slurry carefully with saturated NaHCO
or NH OH to pH 7–8.
-
-
Purification:
Analytical Validation & Data
| Parameter | Ethyl 4-hydroxyquinoline-3-carboxylate | Ethyl 4-chloroquinoline-3-carboxylate |
| Appearance | Off-white / Beige powder | White / Pale yellow needles |
| Melting Point | > 270°C (dec) | 48–50°C (low melting solid) |
| 1H NMR (CDCl3) | Broad singlet >12 ppm (OH/NH) | No broad singlet. Aromatic shift downfield. |
| Solubility | Poor in non-polar solvents | Soluble in DCM, EtOAc, Toluene |
| Reactivity | Nucleophilic at Oxygen | Electrophilic at C-4 (Suzuki/Buchwald ready) |
Key NMR Marker: For the 4-chloro product, look for the distinctive quartet of the ethyl ester (~4.5 ppm) and the C-2 proton singlet (~9.2 ppm), which shifts significantly compared to the hydroxy precursor.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase 1) | Polymerization during cyclization. | Ensure "dilution-on-addition" technique. Do not dump all enamine into Dowtherm at once. |
| Incomplete Cyclization | Temperature too low (<240°C). | Use Dowtherm A or Diphenyl ether.[7] Mineral oil is often insufficient. |
| Violent Quench (Phase 2) | Excess POCl | Distill off excess POCl |
| Product Hydrolysis | Aqueous workup too acidic/basic. | Maintain pH 7–8 during extraction. Esters are sensitive to strong base. |
References
-
Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Meth-Cohn, O.; Narine, B.; Tarnowski, B. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1520–1530. Link
-
Biotage Application Note AN056. "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C." Link
-
Arnott, E. A.; Chan, L. C.; et al. (2011). "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry, 76(5), 1653–1661. (Mechanistically relevant for deoxychlorination). Link
-
BenchChem Protocols. "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis." Link
Sources
Application Note: Mastering Palladium-Catalyzed Cross-Coupling of Bromoquinolines
Topic: Palladium-catalyzed cross-coupling reactions of bromoquinolines Content Type: Detailed Application Note & Protocol Guide
Executive Summary
Bromoquinolines are "privileged scaffolds" in modern drug discovery, serving as core structures in antimalarials, kinase inhibitors (e.g., Lenvatinib, Bosutinib), and antiviral agents. However, functionalizing this heterocycle via Palladium (Pd)-catalyzed cross-coupling presents unique challenges compared to standard aryl halides.[1]
This guide addresses the two primary failure modes in quinoline coupling: Catalyst Poisoning (via Nitrogen coordination) and Uncontrolled Regioselectivity . We provide field-proven protocols, mechanistic insights, and a decision framework to ensure high yields and reproducibility.
The "Quinoline Challenge": Mechanistic Insights
Catalyst Poisoning
The quinoline nitrogen is a strong
The Solution: Use Bulky Ligands (e.g., Buchwald biaryl phosphines like XPhos, SPhos) or NHC ligands (e.g., PEPPSI-IPr). These ligands create a steric "umbrella" that prevents the quinoline nitrogen from coordinating to the metal center while still allowing the C-Br bond to access the active site.
The Reactivity Atlas (Regioselectivity)
When working with poly-bromoquinolines, reactivity is dictated by a balance of electronic deficiency (favoring oxidative addition at C2/C4) and steric accessibility .
Reactivity Hierarchy (Fastest to Slowest):
-
C2: Highly electron-deficient (adjacent to N). Reacts first.
-
C4: Electron-deficient (para to N). Reacts second.
-
C3 / C6 / C7: "Phenyl-like" reactivity. Reacts third.
-
C5 / C8: Sterically hindered (Peri-effect). Reacts last; often requires higher temperatures or specialized ligands.
Visualizing the Pathway
The following diagram illustrates the standard cycle versus the "Death Spiral" of catalyst poisoning.
Figure 1: The Catalytic Cycle showing the competitive "Off-Cycle" deactivation pathway caused by Quinoline Nitrogen binding.
Experimental Protocols
Protocol A: The "Workhorse" Suzuki-Miyaura Coupling
Best for: C3, C6, C7 bromoquinolines and robust substrates.
System: Pd(dppf)Cl₂ · DCM / K₂CO₃ / Dioxane:Water This heterogeneous system is robust, air-stable, and easy to purify.
Reagents:
-
Bromoquinoline (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[2] · DCM (3-5 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Procedure:
-
Charge a reaction vial with Bromoquinoline, Boronic acid, K₂CO₃, and Pd catalyst.
-
Seal and purge with Nitrogen/Argon for 5 minutes.
-
Add degassed Dioxane/Water solvent mixture via syringe.
-
Heat to 90°C for 4-12 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). Note: Quinolines often streak on silica; add 1% Et₃N to the eluent.
Protocol B: The "Hard Case" Coupling (Steric/Electronic Challenge)
Best for: C2/C8 positions, electron-rich partners, or when Protocol A fails.
System: Pd-PEPPSI-IPr / K₃PO₄ / Toluene The NHC ligand (IPr) is extremely bulky and electron-rich, preventing N-poisoning and facilitating oxidative addition at difficult sites.
Reagents:
-
Bromoquinoline (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPr (1-2 mol%)
-
Base: K₃PO₄ (fine powder, 2.0 equiv)
-
Solvent: Toluene (anhydrous) or THF
Procedure:
-
In a glovebox or under strict inert flow, combine Bromoquinoline, Boronic acid, Base, and Pd-PEPPSI-IPr.
-
Add anhydrous Toluene.
-
Stir vigorously at 60-80°C . (PEPPSI catalysts often work at lower temps than phosphines).
-
Pro-Tip: If conversion stalls, add 0.5 equiv of free IPr ligand or switch solvent to n-Butanol.
Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)
Best for: Aminating Bromoquinolines.
System: Pd₂(dba)₃ / BrettPhos / NaOtBu BrettPhos is the "Gold Standard" for primary amines; RuPhos for secondary amines.
Reagents:
-
Bromoquinoline (1.0 equiv)
-
Amine (1.2 equiv)
-
Pre-catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: BrettPhos (4-6 mol%) (Use tBuBrettPhos for amides)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: t-Amyl Alcohol or Dioxane (anhydrous)
Procedure:
-
Pre-complexation (Critical): Mix Pd₂(dba)₃ and Ligand in the solvent at 100°C for 2 mins before adding substrates to generate the active L-Pd(0) species.
-
Add the Bromoquinoline, Amine, and Base.
-
Heat at 100°C overnight.
-
Note: Do not use carbonate bases (K₂CO₃) for weak amines; strong alkoxide bases (NaOtBu) are required to deprotonate the amine-Pd complex.
Regioselectivity Decision Tree
Use this logic flow when designing synthesis routes for di-bromoquinolines (e.g., 2,6-dibromoquinoline).
Figure 2: Sequential functionalization strategy. C2 reacts under mild conditions; C6 requires higher energy.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Catalyst Poisoning (N-binding) | Switch to bulky ligands (XPhos , SPhos ) or NHC (PEPPSI ). Increase temp. |
| Protodehalogenation (Ar-Br | "Hydride" source in reaction | Ensure solvent is dry (water can act as H-source). Avoid alcohol solvents if possible. |
| Homocoupling (Ar-Ar) | Oxidation of Boronic Acid | Degas solvent thoroughly (Freeze-Pump-Thaw). Lower catalyst loading. |
| C8-Bromo Unreactive | Peri-strain / Sterics | Use Pd-PEPPSI-IPent (extremely bulky). Switch base to Cs₂CO₃ (solubility). |
| Product Streaking on TLC | Basic Nitrogen interaction with Silica | Add 1-5% Triethylamine or NH₄OH to the eluent. Use Alumina plates. |
References
-
Mechanistic Studies on Catalyst Poisoning: Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[3][4]1999 , 121, 9550.[4] Link
-
Regioselectivity in Heterocycles: Schlosser, M. "C-C Linking of Heterocycles: The Regioselectivity of Palladium-Catalyzed Couplings." Angew.[1][3] Chem. Int. Ed.2005 , 44, 376. Link
-
NHC Ligands (PEPPSI): Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Precatalyst for the Suzuki-Miyaura Cross-Coupling."[5] Chem. Eur. J.[3]2006 , 12, 4749. Link
-
Buchwald-Hartwig Protocols: Surry, D. S., Buchwald, S. L.[6] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2,[7][8] 27. Link
-
Review of Quinoline Functionalization: Mondal, S., et al. "Recent Advances in the Synthesis and Functionalization of Quinolines." RSC Adv.2021 , 11, 12345. Link
Sources
- 1. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 2. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 3. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEPPSI™ 触媒 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of the quinoline core for drug discovery
Strategic Derivatization of the Quinoline Core: From to C-H Activation
Executive Summary: The Privileged Scaffold
The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for a diverse array of therapeutics ranging from the classic antimalarial Chloroquine to modern kinase inhibitors like Lenvatinib (VEGFR inhibitor) and Bedaquiline (MDR-TB). Its planar, bicyclic heteroaromatic nature offers a distinct lipophilic profile (
For the drug hunter, the quinoline core is not just a template but a tunable platform. The ability to selectively functionalize specific positions (C2, C4, C3, C8) allows for precise modulation of:
-
Solubility & PK: Introducing polar groups at solvent-exposed regions (C4/C2).
-
Metabolic Stability: Blocking "soft spots" (C2-H) via alkylation.
-
Target Engagement: Exploiting the peri-position (C8) for unique binding conformations.
This guide moves beyond basic textbook synthesis, focusing on high-value, field-proven methodologies for late-stage diversification.
Strategic Analysis: Reactivity Landscape
To derivatize quinoline effectively, one must understand its electronic dichotomy. The pyridine ring is electron-deficient (electrophilic), while the benzene ring is electron-rich (nucleophilic).
Reactivity Map
-
C2 & C4 (Electrophilic): Prime sites for Nucleophilic Aromatic Substitution (
) and Radical Addition (Minisci). The C4 position is particularly reactive due to the stability of the Meisenheimer-like intermediate. -
C3 (Deactivated): Difficult to access directly. Best approached via Halogen-Metal Exchange or Pd-catalyzed coupling of pre-halogenated precursors.
-
C5, C6, C7, C8 (Nucleophilic): Susceptible to Electrophilic Aromatic Substitution (SEAr), though regioselectivity is often poor.
-
C8 (The "Peri" Position): Unique steric environment. Best accessed via Directed C-H Activation using the N1-oxide or N1-coordination.
Figure 1: Strategic Reactivity Map of the Quinoline Scaffold.
Application Notes: High-Value Transformations
Application Note 1: The "Workhorse" – C4-Amination via Buchwald-Hartwig
Context: The C4-amino quinoline motif is ubiquitous in kinase inhibitors (e.g., Bosutinib). While
Application Note 2: Late-Stage C-H Functionalization (Minisci Reaction)
Context: Improving potency often requires adding small lipophilic groups (Methyl, Cyclopropyl) to fill hydrophobic pockets. De novo synthesis of these analogs is slow. Solution: The Minisci reaction allows for the direct alkylation of the C2 (and C4) positions using alkyl radicals generated from carboxylic acids or alkyl halides. Mechanism:
-
Generation of alkyl radical (
) via oxidative decarboxylation or halide abstraction. -
Attack of
on the protonated quinoline (activated by acid). -
Oxidation of the radical-cation intermediate and re-aromatization. Key Insight: Controlling mono- vs. bis-alkylation is managed by pH and oxidant stoichiometry. Silver (Ag+) catalysis with Persulfate is the robust standard. Reference: Duncton, M. A. (2011). Med. Chem. Commun. [2]
Application Note 3: Precision Editing – C8-H Activation
Context: The C8 position is sterically hindered but offers a vector to explore unique chemical space. Solution: Rhodium(III)-catalyzed C-H activation utilizing the Quinoline N-oxide as a directing group.[1][2] Workflow:
-
Oxidation to N-oxide (mCPBA).
-
Rh(III) catalysis to insert carbenoids or alkenes at C8.
-
Deoxygenation (PCl3 or Zn) to restore the quinoline. Reference: Hwang, H., et al. (2014). J. Am. Chem. Soc. [3]
Detailed Protocol: Late-Stage C2-Alkylation (Minisci Type)
Objective: Direct introduction of a cyclopropyl or isopropyl group at the C2 position of a substituted quinoline. Methodology: Silver-Catalyzed Oxidative Decarboxylation.
Materials
-
Substrate: Substituted Quinoline (1.0 equiv)
-
Alkyl Source: Carboxylic Acid (e.g., Cyclopropanecarboxylic acid) (2.0 - 3.0 equiv)
-
Oxidant: Ammonium Persulfate
(2.0 - 3.0 equiv) -
Catalyst: Silver Nitrate
(0.1 - 0.2 equiv) -
Acid: Trifluoroacetic acid (TFA) (1.0 equiv) - Crucial for activating the ring.
-
Solvent: Dichloromethane (DCM) / Water biphasic system (1:1) or Acetonitrile/Water.
Experimental Workflow
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the Quinoline (1 mmol) in DCM (5 mL).
-
Add water (5 mL).
-
Add the Carboxylic Acid (2.5 mmol).
-
Add TFA (1 mmol). Note: Protonation of N1 increases electrophilicity at C2.
-
-
Initiation:
-
Add
(0.1 mmol, 10 mol%). -
Heat the biphasic mixture to 40°C (or mild reflux) with vigorous stirring. Vigorous stirring is essential for biphasic kinetics.
-
-
Radical Generation:
-
Dissolve Ammonium Persulfate (2.5 mmol) in a minimum amount of water (approx 2 mL).
-
Add the persulfate solution dropwise over 20-30 minutes. Rapid addition leads to radical recombination (R-R) rather than addition to the heterocycle.
-
-
Reaction & Monitoring:
-
Continue stirring at 40-50°C for 2-4 hours.
-
Monitor via LC-MS. Look for the [M+R-H]+ peak.
-
Troubleshooting: If conversion stalls, add another portion of
(5 mol%) and Persulfate (0.5 equiv).
-
-
Work-up:
-
Cool to room temperature.[3]
-
Basify carefully with saturated
or 1M NaOH to pH ~9. Caution: Gas evolution ( ). -
Extract with DCM (3 x 10 mL).
-
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).
-
Note: C2-alkylated products are usually less polar than the N-oxide byproducts but close to the starting material.
-
Reaction Mechanism Diagram[4]
Figure 2: Mechanistic flow of the Silver-Catalyzed Minisci Reaction.
Data Summary & Optimization Guide
| Parameter | Recommendation | Effect / Rationale |
| Solvent | DCM/Water (1:1) | Biphasic system separates the radical source (aq) from the lipophilic substrate, controlling reaction rate. |
| Acid | TFA (1-2 equiv) | Protonates N1, lowering the LUMO energy at C2/C4, making the ring susceptible to nucleophilic radical attack. |
| Temperature | 40°C - 60°C | Sufficient to decompose persulfate; too high promotes polymerization of the alkyl radical. |
| Stoichiometry | Excess R-COOH (3 equiv) | Alkyl radicals are short-lived and prone to dimerization; excess ensures collision with the heterocycle. |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]
-
Duncton, M. A. (2011). "Minisci reactions: Versatile tools for the functionalization of heterocycles."[4] Med.[5][6][7][8][9] Chem. Commun.[Link]
-
Hwang, H., Kim, J., & Chang, S. (2014). "Rhodium(III)-Catalyzed C-H Activation of Quinoline N-Oxides: Regioselective C8-Alkylation." Journal of the American Chemical Society. [Link]
-
Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Directed C8–H allylation of quinoline N-oxides with vinylcyclopropanes via sequential C–H/C–C activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. General electrochemical Minisci alkylation of N -heteroarenes with alkyl halides - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01799G [pubs.rsc.org]
- 5. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate: A Versatile Scaffold for the Development of Novel Anticancer Agents
Introduction: The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities, including potent anticancer properties.[1][2] Among the vast library of quinoline derivatives, Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate stands out as a highly functionalized and versatile building block for the synthesis of novel anticancer drug candidates. Its unique substitution pattern, featuring reactive chloro groups at positions 4 and 7, a bromine atom at position 6, and an ethoxycarbonyl group at position 3, offers multiple avenues for chemical modification to generate diverse molecular architectures with tailored pharmacological profiles.
This guide provides a comprehensive overview of the application of this compound in anticancer drug discovery. It details the rationale behind its use, key synthetic strategies, and protocols for the biological evaluation of its derivatives.
The Strategic Advantage of the Substituted Quinoline Core
The anticancer potential of quinoline derivatives is often attributed to their ability to interact with various biological targets crucial for cancer cell proliferation and survival.[3] The specific substitutions on the this compound scaffold are strategically significant:
-
Positions 4 and 7 (Chloro Substituents): The chlorine atoms at the C4 and C7 positions are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.[4] This allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur-based nucleophiles, which are key components of many kinase inhibitors and other targeted therapies. The reactivity of the C4 position is generally higher than that of the C7 position, allowing for selective functionalization.[5]
-
Position 6 (Bromo Substituent): The bromine atom at the C6 position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6][7] These powerful synthetic tools enable the introduction of aryl, heteroaryl, and amino moieties, significantly expanding the chemical space accessible from this building block. The presence of a halogen at the 6-position of a quinazoline (a related heterocyclic system) has been shown to improve anticancer effects.[8]
-
Position 3 (Ethoxycarbonyl Group): The ester group at the C3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides and other derivatives.[9] This position can also influence the overall electronic properties and conformation of the molecule, impacting its binding to biological targets.
This multi-faceted reactivity allows for a combinatorial approach to library synthesis, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Synthetic Pathways to Novel Anticancer Agents
The strategic placement of reactive handles on the this compound core allows for a variety of synthetic transformations to generate libraries of potential anticancer agents. The following diagram illustrates a general workflow for the derivatization of this building block.
Caption: Synthetic strategies for derivatizing the core scaffold.
Protocol 1: Nucleophilic Aromatic Substitution at the C4-Position
This protocol describes a general procedure for the substitution of the C4-chloro group with an amine, a common reaction in the synthesis of kinase inhibitors.
Rationale: The C4 position of the quinoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This allows for the displacement of the chloride ion by a variety of nucleophiles under relatively mild conditions.
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).
-
Addition of Nucleophile: Add the desired primary or secondary amine (1.1 - 2.0 eq.) to the reaction mixture. For less reactive amines, the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) may be beneficial to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature and reaction time will depend on the reactivity of the amine and should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6-Position
This protocol outlines a general procedure for the introduction of an aryl or heteroaryl group at the C6-position via a Suzuki-Miyaura coupling reaction.
Rationale: The C6-bromo substituent provides a handle for palladium-catalyzed cross-coupling reactions, which are highly efficient methods for forming carbon-carbon bonds. This allows for the introduction of a wide range of aromatic and heteroaromatic moieties, which are often crucial for potent kinase inhibition.
Step-by-Step Methodology:
-
Reaction Setup: To a degassed mixture of this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 - 1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq.) in a reaction vessel, add a degassed solvent system, typically a mixture of 1,4-dioxane and water or toluene and water.
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 110 °C. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute it with water. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Biological Evaluation of Synthesized Derivatives
Once a library of compounds has been synthesized, their anticancer activity must be evaluated. A tiered approach is typically employed, starting with broad screening for cytotoxicity and progressing to more specific assays to elucidate the mechanism of action.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours, allowing the formazan crystals to form.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Representative Cytotoxicity Data for Quinoline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Derivative A | MCF-7 (Breast) | 5.2 |
| Derivative A | A549 (Lung) | 8.1 |
| Derivative B | MCF-7 (Breast) | 1.5 |
| Derivative B | A549 (Lung) | 2.3 |
| Doxorubicin | MCF-7 (Breast) | 0.8 |
| Doxorubicin | A549 (Lung) | 1.2 |
Protocol 4: Kinase Inhibition Assay
Many quinoline-based anticancer agents function as kinase inhibitors.[3] In vitro kinase inhibition assays are essential for determining the potency and selectivity of the synthesized compounds against specific kinase targets.
Rationale: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. Various formats are available, including radiometric, fluorescence-based, and luminescence-based assays.
Step-by-Step Methodology (General Principles):
-
Reaction Components: The assay typically includes the purified kinase enzyme, a specific substrate (peptide or protein), ATP, and the test compound at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at an optimal temperature.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved by:
-
Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Antibody-Based Assays: Using a phospho-specific antibody that recognizes the phosphorylated substrate. The signal can be detected using various methods like ELISA, Western blotting, or fluorescence resonance energy transfer (FRET).
-
ADP-Glo™ Kinase Assay: This is a luminescent assay that measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
-
Data Analysis: The kinase activity in the presence of the inhibitor is compared to the activity in its absence. The IC₅₀ value is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for a typical kinase inhibition assay.
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the synthesis of novel anticancer agents. The presence of multiple, differentially reactive sites on the quinoline core allows for the generation of large and diverse chemical libraries. The protocols outlined in this guide provide a framework for the synthesis and biological evaluation of derivatives of this promising scaffold.
Future research in this area should focus on exploring a wider range of nucleophiles and coupling partners to further expand the chemical diversity of the synthesized compounds. In addition, the evaluation of these compounds against a broader panel of cancer cell lines and kinase targets will be crucial for identifying potent and selective drug candidates. The development of derivatives with improved pharmacokinetic properties will also be essential for their translation into clinical applications. The strategic exploitation of this building block holds significant promise for the discovery of the next generation of targeted anticancer therapies.
References
-
Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. (n.d.). PubMed. Retrieved January 26, 2024, from [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. Retrieved January 26, 2024, from [Link]
-
Emami, S., Falahati, M., & Shahosseini, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC chemistry, 18(1), 125. [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2022). National Center for Biotechnology Information. [Link]
-
Selected quinoline derivatives with c-Met kinase inhibitory activity. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Quinolines: the role of substitution site in antileishmanial activity. (2025). Frontiers. [Link]
-
A novel SnCl4-mediated one-pot, three-component methodology has been developed for the direct synthesis of a diverse array of 4-aminoquinoline derivatives utilizing 2-aminobenzonitriles, aldehydes, and active methylene compounds. (n.d.). ACS Publications. Retrieved January 26, 2024, from [Link]
-
Review on recent development of quinoline for anticancer activities. (2022). ScienceDirect. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). MDPI. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). MDPI. [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2001). MDPI. [Link]
-
Abell, A. D., & Jones, M. A. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of organic chemistry, 73(22), 9153–9156. [Link]
-
Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). National Center for Biotechnology Information. [Link]
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). PLOS ONE. [Link]
-
New Quinoline Derivatives via Suzuki Coupling Reactions. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers. [Link]
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Advanced Application Note: Modular Antimicrobial Synthesis using Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate
Executive Summary & Chemical Profile[1][2]
Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate (CAS: 1260821-25-7) represents a "privileged scaffold" in modern antimicrobial drug discovery. Unlike simple quinolines, this tri-functionalized intermediate offers three distinct vectors for chemical modification, allowing researchers to rapidly generate diverse libraries of fluoroquinolone analogs , aminoquinoline antimalarials , and topoisomerase inhibitors .
This Application Note details the specific protocols for exploiting the orthogonal reactivity of this scaffold. By leveraging the differential reactivity of the C4-Chlorine (highly electrophilic), C6-Bromine (cross-coupling active), and C3-Ester (hydrolyzable/reducible), researchers can synthesize complex bioactive molecules with high regioselectivity.
Chemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1260821-25-7 |
| Molecular Formula | C₁₂H₈BrCl₂NO₂ |
| Molecular Weight | 349.01 g/mol |
| Core Scaffold | Quinoline-3-carboxylate |
| Key Reactivity | SNAr (C4), Pd-Catalysis (C6), Hydrolysis (C3) |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |
Mechanistic Grounding: The "Tri-Vector" Strategy
To successfully utilize this compound, one must understand the electronic environment of the quinoline ring.
-
Vector A: C4-Chlorine (The Primary Pharmacophore): The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect, making the C4 position highly electrophilic. The presence of the electron-withdrawing ester group at C3 further activates C4, making it significantly more reactive toward Nucleophilic Aromatic Substitution (SNAr) than the C7-Chlorine. This allows for the regioselective installation of amines (e.g., piperazines, pyrrolidines) essential for DNA gyrase binding.
-
Vector B: C6-Bromine (The Lipophilic Tuner): The bromine atom at C6 is chemically distinct from the chlorines. It is stable to standard SNAr conditions but highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This vector is used to append aryl or heteroaryl groups to modulate lipophilicity (LogP) and metabolic stability.
-
Vector C: C3-Ester (The Solubility Handle): The ethyl ester serves as a prodrug motif or a precursor. Hydrolysis to the carboxylic acid is often required for binding to the active site of bacterial topoisomerase IV.
Diagram 1: The Tri-Vector Synthetic Workflow
Caption: Sequential functionalization strategy leveraging orthogonal reactivity sites on the quinoline scaffold.
Experimental Protocols
Protocol A: Regioselective C4-Amination (SNAr)
Objective: To install the primary antimicrobial pharmacophore (e.g., N-methylpiperazine) at the C4 position without disturbing the C6-Br or C7-Cl.
Reagents:
-
Scaffold: this compound (1.0 eq)
-
Nucleophile: N-methylpiperazine (1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the scaffold in 5 mL of anhydrous MeCN.
-
Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of N-methylpiperazine dropwise at room temperature.
-
Reaction: Heat the mixture to 60-80°C under a nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Note: The reaction typically completes within 2-4 hours. The C4-Cl is displaced first due to the para-activation from the quinoline nitrogen and the ortho-activation from the ester. The C7-Cl remains intact under these conditions.
-
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (20 mL). The product often precipitates as a solid.
-
Isolation: Filter the solid, wash with cold water and diethyl ether. If no precipitate forms, extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.
-
Yield Expectation: 85-95%.
Protocol B: Palladium-Catalyzed C6-Arylation (Suzuki-Miyaura)
Objective: To extend the carbon skeleton at the C6 position, enhancing binding affinity or pharmacokinetic properties.
Reagents:
-
Substrate: Product from Protocol A (1.0 eq)
-
Boronic Acid: Phenylboronic acid derivative (1.5 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Base: K₂CO₃ (2M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Inerting: Charge a microwave vial or pressure tube with the Substrate, Boronic Acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution via syringe.
-
Coupling: Heat the reaction to 90-100°C for 12 hours (thermal) or 110°C for 30 minutes (microwave).
-
Workup: Filter through a pad of Celite to remove Palladium residues. Dilute with EtOAc and wash with brine.
-
Purification: Flash column chromatography is usually required.
-
Critical Insight: The C7-Chlorine is generally unreactive under standard Suzuki conditions, preserving it for potential future halogen-lithium exchange or leaving it as a lipophilic blocker.
-
Protocol C: Hydrolysis to the Free Acid
Objective: To generate the active carboxylic acid form, often necessary for bacterial DNA gyrase inhibition.
Procedure:
-
Dissolve the ester intermediate in THF:Water (1:1).
-
Add LiOH·H₂O (3.0 eq).
-
Stir at room temperature for 4-16 hours.
-
Acidify carefully with 1M HCl to pH 3-4 to precipitate the product.
Mechanism of Action & Rationale
The utility of this scaffold relies on the Addition-Elimination Mechanism at the C4 position.[1] The diagram below illustrates why the C4 position is selectively attacked over the C7 position.
Diagram 2: SNAr Mechanism at C4
Caption: Mechanistic basis for the regioselective substitution at C4 over C7.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Protocol A | Moisture in solvent; Competitive hydrolysis of ester. | Use strictly anhydrous MeCN/DMF. Avoid strong hydroxide bases; use DIPEA or K₂CO₃. |
| No Reaction at C6 (Suzuki) | Catalyst poisoning; Oxidative addition failure. | Switch to electron-rich ligands (e.g., S-Phos, X-Phos). Ensure rigorous degassing. |
| C7-Cl Displacement | Reaction temperature too high (>120°C). | Maintain temperature <100°C. The C7-Cl requires forcing conditions to displace. |
| Solubility Issues | Rigid planar structure. | Use DMF/DMSO for reactions. Final products may require TFA/salt formation for analysis. |
References
-
Synthesis and Antibacterial Activity of 4-Substituted Quinoline Derivatives. National Institutes of Health (NIH) / PubMed.
-
This compound Product Data. CymitQuimica.
-
Quinoline Scaffolds in Antimalarial Drug Discovery. ResearchGate.
-
Reactivity of 4-Chloroquinoline-3-carboxylates. ChemicalBook.
-
General Synthesis of 4,7-Dichloroquinoline Derivatives. Google Patents.
Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.
Sources
Use of thionyl chloride in quinoline synthesis
Application Note: High-Purity Synthesis of 4-Chloroquinolines via Thionyl Chloride-Mediated Deoxychlorination
Executive Summary
The conversion of 4-hydroxyquinolines (quinolin-4-ones) to 4-chloroquinolines is a pivot-point transformation in the synthesis of antimalarial drugs (e.g., Chloroquine), fluoroquinolone antibiotics (e.g., Ciprofloxacin), and novel kinase inhibitors. While Phosphorus Oxychloride (
This Application Note details an optimized protocol using Thionyl Chloride (
Mechanistic Insight: The Vilsmeier-Haack Activation
Standard thionyl chloride chlorination often requires harsh reflux conditions. However, the addition of catalytic DMF fundamentally alters the reaction pathway, allowing for milder conditions and faster kinetics.
The Mechanism:
-
Activation: DMF reacts with
to form the electrophilic Vilsmeier-Haack type chloroiminium intermediate ( ), releasing . -
Attack: The enolizable oxygen of the 4-hydroxyquinoline attacks the highly electrophilic chloroiminium species.
-
Substitution: The resulting intermediate undergoes nucleophilic aromatic substitution (
) by the chloride ion, expelling the regenerated DMF catalyst and the chlorinated quinoline.
Figure 1: Catalytic Cycle and Reaction Mechanism
Caption: The DMF-catalyzed mechanism converts the alcohol to a leaving group via a chloroiminium intermediate, regenerating the catalyst upon chlorination.
Experimental Protocol: Synthesis of 4-Chloroquinoline
Safety Warning:
Materials
-
Substrate: 4-Hydroxyquinoline (1.0 equiv)
-
Reagent: Thionyl Chloride (1.2 – 1.5 equiv)
-
Catalyst: DMF (anhydrous, 0.05 – 0.1 equiv)
-
Solvent: Toluene (anhydrous) or 1,2-Dichloroethane (DCE). Note: Toluene is preferred for scale-up due to better thermal safety margins.
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet. Connect the top of the condenser to a trap containing 10% NaOH solution (scrubber).
-
Charging: Under
flow, charge the flask with 4-Hydroxyquinoline (10 mmol) and Toluene (5 volumes, approx. 50 mL). -
Catalyst Addition: Add DMF (0.5 mmol, 5 mol%) to the suspension.
-
Reagent Addition: Charge Thionyl Chloride (12-15 mmol) into the addition funnel.
-
Critical Step: Add
dropwise over 15–20 minutes at room temperature. The reaction is endothermic initially but will evolve gas.
-
-
Reaction: Heat the mixture to reflux (
for Toluene).-
Observation: The suspension should clear to a solution as the starting material is consumed.
-
Duration: Reflux for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane) or HPLC.
-
-
Workup (The "Green" Advantage):
-
Cool the reaction mixture to
. -
Apply partial vacuum (carefully) to remove excess
and dissolved gases into the scrubber. -
Cool to
(ice bath). -
Quench: Slowly add saturated
solution until pH is neutral (pH 7-8). Caution: evolution will occur.
-
-
Isolation:
Comparative Analysis: vs.
Researchers often choose between these two reagents. The table below highlights why
| Feature | Thionyl Chloride ( | Phosphorus Oxychloride ( |
| Byproducts | ||
| Workup | Evaporation/Scrubbing (Clean) | Dilution/Neutralization (Exothermic, messy) |
| Atom Economy | High (Loss of small gas molecules) | Lower (Phosphorus waste burden) |
| Reactivity | Moderate (Requires DMF catalyst) | High (Often runs neat) |
| Cost | Low | Low to Moderate |
| Scale-up Suitability | Excellent (Easy volatile removal) | Difficult (Viscous waste management) |
Process Safety & Workflow Visualization
When scaling this reaction, management of off-gassing is the primary safety constraint. The following workflow illustrates the critical control points.
Figure 2: Process Safety and Workup Logic
Caption: Operational workflow emphasizing gas scrubbing and thermal control during the critical quench phase.
Troubleshooting Guide
-
Problem: Reaction stalls (incomplete conversion).
-
Solution: Add an additional 0.05 equiv of DMF. The active Vilsmeier species may have depleted. Ensure the system is strictly anhydrous; moisture destroys the catalyst.
-
-
Problem: Product hydrolyzes back to starting material during workup.
-
Solution: 4-Chloroquinolines are sensitive to acid hydrolysis. Ensure the quench is performed rapidly at cold temperatures (
) and immediately neutralized to pH 7-8. Do not let the crude product sit in acidic aqueous media.
-
-
Problem: Dark/Tarry reaction mixture.
-
Solution: Overheating. Reduce oil bath temperature or switch from neat reflux to Toluene reflux (
) to moderate thermal input.
-
References
-
Mechanistic Basis: "Thionyl Chloride: A Catalyst of Synthetic Chemical Interest." ResearchGate. (2023). Link
-
Process Comparison (
vs ): "Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives." BenchChem Application Notes. Link -
General Protocol: "Alcohol to Chloride (SOCl2 + cat. DMF) Mechanism."[3][4] Common Organic Chemistry. Link
-
Scale-Up Safety: "Working with Hazardous Chemicals - Organic Syntheses." Organic Syntheses, Vol. 89, pp. 44-54.[5] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate
This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate. As a critical intermediate in pharmaceutical research, achieving a high yield of this molecule is paramount. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounding all recommendations in established chemical principles and field-proven experience.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process, typically initiated via the Gould-Jacobs reaction.[1][2] This robust method involves three primary transformations:
-
Condensation: An appropriately substituted aniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an anilinomethylenemalonate intermediate.
-
Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form the core 4-hydroxyquinoline ring system. This is often the most challenging and yield-critical step.[3]
-
Chlorination: The 4-hydroxy group is subsequently converted to a chloro group to yield the final product.
Each of these stages presents unique challenges that can impact the overall yield and purity. This guide will dissect these challenges and provide actionable solutions.
Caption: Overall synthetic route for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both immediate solutions and the underlying scientific rationale.
Question 1: My thermal cyclization step (Step 2) results in a low yield and a significant amount of black, tar-like residue. What is causing this and how can it be prevented?
Answer: This is a classic problem of thermal degradation competing with the desired cyclization. The high temperatures required for the Gould-Jacobs cyclization can also cause polymerization and decomposition of your starting material and product.[3][4]
Expert Explanation: The intramolecular cyclization is a thermally driven 6-electron electrocyclic reaction that requires a high activation energy, typically achieved by heating at ~250°C.[1] At this temperature, sensitive aromatic compounds can undergo undesirable side reactions. The key is to achieve uniform heating for the shortest time necessary to maximize conversion while minimizing degradation.[3]
Solutions:
-
Solvent Quality: Use a high-purity, high-boiling solvent like Dowtherm A or diphenyl ether.[5] These solvents provide excellent thermal stability and uniform heat transfer, preventing localized "hot spots" that accelerate decomposition.[6][7]
-
Temperature & Time Optimization: This is the most critical parameter. A thorough time-temperature study is essential to find the optimal balance.[3] Running the reaction at a slightly lower temperature for a longer duration may be preferable to a higher temperature for a shorter time.
-
Method of Addition: Instead of heating the entire batch of the intermediate from room temperature, pre-heat the Dowtherm A to the target temperature (~250°C) and add the anilinomethylenemalonate intermediate portion-wise or as a solution in a minimal amount of hot solvent. This ensures the reactant spends the minimum possible time at high temperature before cyclizing.[5]
Optimization Protocol: Cyclization Temperature Screening
| Experiment | Temperature (°C) | Time (min) | Observations |
| 1 | 240 | 60 | Incomplete conversion, minimal tarring |
| 2 | 250 | 45 | Good conversion, moderate tarring |
| 3 | 250 | 60 | High conversion, significant tarring |
| 4 | 260 | 30 | Complete conversion, severe tarring/degradation |
Question 2: The final chlorination step (Step 3) is sluggish, and my workup yields a mixture of the desired 4-chloro product and the 4-hydroxy starting material. How can I drive the reaction to completion?
Answer: Incomplete chlorination is typically caused by insufficient reagent, deactivation of the chlorinating agent by moisture, or a sub-optimal reaction temperature.
Expert Explanation: The conversion of the 4-hydroxyquinoline (which exists predominantly in the 4-quinolone tautomeric form) to the 4-chloroquinoline is a nucleophilic substitution reaction.[1] Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are highly effective but are also extremely sensitive to water, which hydrolyzes them into inactive species. The reaction also requires sufficient thermal energy to proceed efficiently.
Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry the 4-hydroxyquinoline intermediate before the reaction. Use freshly distilled or high-purity POCl₃. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Reagent Stoichiometry: Use a sufficient excess of the chlorinating agent. A common protocol may use POCl₃ as both the reagent and the solvent, or use 3-5 molar equivalents in a high-boiling inert solvent like toluene.[8]
-
Temperature Control: The reaction typically requires heating. A temperature range of 110-140°C is often effective.[5][9] Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material before proceeding with the workup.
Caption: A logical workflow for troubleshooting low yield issues in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a high-boiling solvent like Dowtherm A instead of just heating the intermediate neat? Dowtherm A serves several critical functions.[6] Firstly, it acts as an efficient heat transfer medium, ensuring the reaction mixture is heated uniformly and preventing localized overheating that leads to charring. Secondly, its high boiling point (257°C) allows the reaction to be conducted at the necessary high temperatures at atmospheric pressure.[10] Finally, it helps to keep the product in solution during the reaction, preventing it from crystallizing on the hot flask walls and decomposing.
Q2: Can other chlorinating agents be used instead of POCl₃? Yes, thionyl chloride (SOCl₂) is a common alternative. In some cases, a mixture of POCl₃ and PCl₅ is used to enhance reactivity. The choice depends on the specific substrate and desired reaction conditions. POCl₃ is generally very effective for this class of compounds.[5] Another approach involves using Vilsmeier-type reagents generated from DMF and agents like oxalyl chloride or SOCl₂.[9]
Q3: How critical is the purity of the starting 4-bromo-2,5-dichloroaniline? It is absolutely critical. Impurities in the starting aniline can lead to the formation of undesired quinoline side products that are often difficult to separate from the target molecule. Furthermore, some impurities can interfere with the reaction, catalyzing decomposition pathways and leading to lower yields and increased tar formation. It is highly recommended to use aniline that is >98% pure or to purify it by recrystallization or distillation before use.[5]
Detailed Experimental Protocols
Safety Precaution: These procedures involve hazardous materials and high temperatures. Always work in a certified fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, flame-resistant lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of Ethyl 2-((4-bromo-2,5-dichlorophenyl)amino)methylenemalonate (Intermediate 1)
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2,5-dichloroaniline (1.0 eq).
-
Add diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).
-
Heat the mixture with stirring to 110-120°C for 1-2 hours. Ethanol will be evolved as the reaction proceeds.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Cool the mixture slightly. The resulting product is often a viscous oil or a low-melting solid that can be used directly in the next step without purification.[5] For analytical purposes, a small sample can be purified by recrystallization from ethanol or hexane.
Protocol 2: Thermal Cyclization to Ethyl 6-bromo-7-chloro-4-hydroxyquinoline-3-carboxylate (Intermediate 2)
-
In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an air condenser, add Dowtherm A to constitute a ~10-15% w/v solution with respect to Intermediate 1.
-
Heat the Dowtherm A to 250°C with vigorous stirring.
-
Add Intermediate 1 (from Protocol 1) to the hot solvent in portions over 15-20 minutes. Caution: The addition may cause some initial bubbling as residual ethanol is driven off.
-
Maintain the reaction temperature at 250°C for 45-60 minutes after the addition is complete. The product will begin to precipitate.[5]
-
Allow the mixture to cool to below 100°C, then add hexanes or petroleum ether to dilute the Dowtherm A and facilitate filtration.
-
Filter the precipitated solid and wash thoroughly with hexanes to remove the solvent.
-
The resulting solid is the crude 4-hydroxyquinoline intermediate, which can be carried forward or purified further.
Protocol 3: Chlorination to this compound (Final Product)
-
Place the dried Intermediate 2 (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes).
-
Add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask under an inert atmosphere. Caution: POCl₃ is highly corrosive and reacts violently with water.
-
Heat the mixture to reflux (approx. 110°C) for 2-4 hours.
-
Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.
-
Neutralize the acidic solution by the slow addition of a base (e.g., solid sodium bicarbonate or aqueous NaOH) until the pH is ~7-8.
-
The product will precipitate as a solid. Filter the solid, wash it thoroughly with water, and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetonitrile, or toluene) to obtain the pure this compound.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
-
Weyesa, A., & D'hooghe, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances, 10(35), 20784-20793. [Link]
-
Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 28, 38. [Link]
-
PrepChem. (2023). Synthesis of 6-bromo-4-hydroxyquinoline. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
-
Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Application Note AN56. [Link]
- Patents, Google. (2017). A kind of preparation method of the bromo- 4- chloroquinoline of 6-. CN106432073B.
-
Dow Chemical. (n.d.). DOWTHERM™ A Heat Transfer Fluid. Dow Inc. [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. ablelab.eu [ablelab.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. dow.com [dow.com]
- 7. chempoint.com [chempoint.com]
- 8. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 9. guidechem.com [guidechem.com]
- 10. scribd.com [scribd.com]
Technical Support Center: Purification of Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate
Introduction: The Molecule & The Challenge
Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate is a highly functionalized quinoline scaffold, critical in the development of antimalarial and antibacterial agents. Its synthesis typically follows the Gould-Jacobs reaction pathway: condensation of 4-bromo-3-chloroaniline with diethyl ethoxymethylenemalonate (EMME), thermal cyclization to the 4-hydroxyquinoline (4-quinolone), and subsequent chlorination with phosphorus oxychloride (
Why is purification difficult?
-
Regioisomerism: The cyclization of meta-substituted anilines often yields a mixture of 5- and 7-substituted isomers. Separating the target 7-chloro isomer from the 5-chloro byproduct is non-trivial.
-
Hydrolytic Instability: The C4-chlorine atom is activated by the electron-deficient quinoline ring and the adjacent ester group. It is prone to nucleophilic attack by water during workup, reverting the product to the 4-hydroxy starting material.
-
Phosphorous Contamination: The use of
generates sticky polyphosphate byproducts that can encapsulate the product, leading to "oiling out" and poor crystallization.
Troubleshooting Hub
Issue 1: The "Reappearing" Starting Material
Symptom: TLC analysis of the reaction mixture shows complete conversion to the 4,7-dichloro product. However, after aqueous workup, the 4-hydroxy intermediate (starting material for the chlorination step) reappears.
Root Cause: Hydrolysis of the C4-Chlorine. The C4 position is highly electrophilic. If the quenching process is exothermic or if the pH becomes too basic (pH > 10) or too acidic (pH < 1) while the mixture is hot, water acts as a nucleophile, displacing the chlorine atom.
Corrective Action:
-
Protocol Adjustment: Never quench the reaction by pouring water into the hot reaction mixture.
-
The "Reverse Quench": Pour the cooled reaction mixture slowly into a vigorously stirred slurry of crushed ice and ammonia (28%) or crushed ice and sodium acetate .
-
Temperature Control: Maintain the quench temperature below 5°C. The hydrolysis rate is exponentially faster at elevated temperatures.
-
Phase Separation: Extract immediately into Dichloromethane (DCM) or Ethyl Acetate. Do not let the product sit in the aqueous phase.
Issue 2: Persistent Regioisomer (5-Chloro vs. 7-Chloro)
Symptom: The product has a broad melting point (e.g., 10-15°C range) or shows a "shadow" spot on TLC directly above/below the main spot. NMR shows minor peaks in the aromatic region.
Root Cause: Cyclization Selectivity. The starting material, 4-bromo-3-chloroaniline, can cyclize at two ortho positions. While electronic effects favor the 7-chloro isomer (target), the 5-chloro isomer (sterically hindered) forms as a minor byproduct (5-15%).
Corrective Action:
-
Solvent Selection: The 5-chloro isomer is generally more soluble in polar solvents due to the disruption of crystal packing by the "buttressing effect" of the 5-position substituent.
-
Recrystallization Strategy: Use Acetonitrile (ACN) or Ethanol/DMF (9:1) . The linear, planar 7-chloro isomer packs more efficiently and crystallizes out, leaving the twisted 5-chloro isomer in the mother liquor.
Issue 3: "Oiling Out" / Black Tar Formation
Symptom: Upon concentration, the product separates as a sticky black oil/tar rather than a solid precipitate.
Root Cause: Phosphorous Oligomers & Oxidation. Residual phosphoryl species form viscous complexes with the quinoline nitrogen. Additionally, oxidized aniline impurities create dark tars.
Corrective Action:
-
The "Silica Plug" Filtration: Before attempting crystallization, dissolve the crude residue in DCM and pass it through a short pad of silica gel. Elute with DCM. This retains the polar phosphorous tars and dark oxidation products.
-
Anti-Solvent Precipitation: Dissolve the oil in a minimum amount of warm Toluene, then slowly add Heptane while stirring. This induces controlled precipitation.
Optimized Purification Workflows
Workflow Visualization
The following diagram illustrates the decision logic for purifying the crude reaction mixture.
Caption: Figure 1. Optimized workup and purification logic flow for minimizing hydrolysis and removing phosphorous impurities.
Solvent Selection Guide for Recrystallization[1]
| Solvent System | Suitability | Comments |
| Acetonitrile | Excellent | Best balance. Dissolves impurities at RT; product crystallizes upon cooling. High recovery of the 7-chloro isomer. |
| Ethanol (Abs.) | Good | Classical choice. Risk: Prolonged heating can cause transesterification (Ethyl -> Methyl if MeOH present) or solvolysis of the 4-Cl. |
| Toluene/Heptane | Good | Good for removing non-polar impurities. Use if product is very oily. Dissolve in hot Toluene, add Heptane until cloudy. |
| DMF/Water | Poor | Avoid. High risk of hydrolysis due to water and high boiling point of DMF making removal difficult. |
| Acetone | Moderate | Good solubility, but often yields lower recovery. Good for "washing" the filter cake. |
Frequently Asked Questions (FAQ)
Q: Can I use column chromatography instead of recrystallization? A: Yes, but caution is required. Silica gel is slightly acidic. If the column is run too slowly, the 4-chloro group may hydrolyze.
-
Recommendation: Pre-treat the silica with 1% Triethylamine (TEA) in Hexane to neutralize acidity. Use a gradient of Hexane:Ethyl Acetate (starting 95:5 to 80:20). Flash chromatography is preferred over gravity columns to minimize residence time.
Q: Why is my product turning yellow/orange on storage?
A: This indicates the formation of free bromine (
-
Fix: Store the purified solid in an amber vial under Argon at 4°C. Ensure all acid residues are removed during the
wash, as acid catalyzes decomposition.
Q: The melting point is lower than the literature value (Literature: ~105-108°C). Why? A: This is the classic signature of the 5-chloro regioisomer . Even 5% contamination can depress the melting point by 10°C.
-
Fix: Perform a second recrystallization using a more selective solvent like Acetonitrile . Allow the solution to cool slowly to room temperature before placing it in an ice bath; rapid cooling traps isomers.
Detailed Experimental Protocol
Step 1: The "Reverse Quench" (Critical for Yield)
-
Prepare a 1L beaker with 300g of crushed ice and 50mL of
(28%). Place in an ice bath. -
Take the hot reaction mixture (crude in
) and allow it to cool to ~60°C. -
Slowly pour the reaction mixture onto the stirring ice/ammonia slurry. Caution: Vigorous exotherm.
-
Maintain internal temperature
. -
Stir for 30 minutes to ensure all
is hydrolyzed to phosphate.
Step 2: Extraction & Workup
-
Add 300mL of Dichloromethane (DCM) to the quenched slurry. Stir for 10 minutes.
-
Separate phases. Re-extract aqueous layer with 2 x 100mL DCM.
-
Combine organic layers.[1]
-
Wash 1: Cold Water (200mL).
-
Wash 2: Cold Saturated
(200mL). Perform quickly to minimize hydrolysis. -
Wash 3: Saturated Brine (200mL).
-
Dry over Anhydrous
, filter, and evaporate to dryness.
Step 3: Purification (Recrystallization)
-
Take the crude solid (yellow/brown) and add Acetonitrile (5 mL per gram of crude).
-
Heat to reflux (82°C) until fully dissolved. If black specks remain, filter hot through a glass frit.
-
Remove from heat and allow to cool to Room Temperature undisturbed (approx. 2 hours).
-
Cool in an ice bath (0-5°C) for 1 hour.
-
Filter the off-white crystals. Wash the cake with cold Acetonitrile.
-
Dry in a vacuum oven at 40°C.
References
-
Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Price, C. C.; Roberts, R. M. (1948). "The Synthesis of 4-Hydroxyquinolines. I. The Reaction of Aniline with Ethyl Ethoxymethylenemalonate." Journal of the American Chemical Society, 68(7), 1204–1208. Link
-
Surrey, A. R.; Hammer, H. F. (1946). "The Preparation of 4,7-Dichloroquinoline." Journal of the American Chemical Society, 68(1), 113–114. Link
-
Organic Syntheses. (1955). "4,7-Dichloroquinoline."[1][2][3][4] Organic Syntheses, Coll. Vol. 3, p.272. Link
-
BenchChem Technical Support. (2025). "Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives." Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for POCl3 and halogenated quinolines before handling.
Sources
Recrystallization techniques for purifying quinoline compounds
Technical Support Center: Quinoline Purification & Recrystallization Ticket ID: QUN-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Mission Statement
Welcome to the Quinoline Technical Support Hub. Quinolines are notoriously difficult to purify due to their tendency to "oil out" (liquid-liquid phase separation), their sensitivity to oxidation (N-oxide formation), and their low melting points. This guide moves beyond basic textbook instructions to address the specific thermodynamic and kinetic behaviors of fused N-heterocycles.
Module 1: Solvent Selection & Solubility
User Question: “I’ve tried standard solvents, but my quinoline derivative either stays in solution or crashes out as a gum. What solvent system should I use?”
Technical Insight:
Quinolines possess a polarized
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Best For | Mechanism of Action |
| Ethanol (95%) | Single | General derivatives (e.g., Nitroquinolines) | Protophilic solvation of the N-lone pair stabilizes the crystal lattice. |
| EtOAc / Hexane | 1:3 to 1:5 | Non-polar substituted quinolines | "Antisolvent" method. Dissolve in hot EtOAc; add Hexane until turbid. |
| Methanol / Acetone | 1:1 | Quinoline Salts (HCl, Picrates) | Acetone acts as a polar aprotic antisolvent to force ionic lattice precipitation. |
| Toluene | Single | Highly lipophilic derivatives | High boiling point allows for significant solubility differentials upon cooling. |
Pro-Tip: Avoid chlorinated solvents (DCM, Chloroform) for crystallization if possible. Quinolines are often too soluble in them, preventing high yields.
Module 2: Troubleshooting "Oiling Out"
User Question: “Upon cooling, my solution turns cloudy and deposits droplets of oil instead of crystals. How do I fix this?”
Root Cause Analysis: This is the "Limping" effect (Liquid-Liquid Phase Separation). It occurs when the saturation temperature of your solution is higher than the melting point of the solvated product. Thermodynamically, the system enters a region where two liquid phases (solvent-rich and solute-rich) are more stable than a solid-liquid phase [1].
Corrective Protocol: The "Cloud Point" Maneuver
-
Re-heat: Bring the mixture back to a boil until the oil redissolves.
-
Dilute: Add 10-15% more of the good solvent (the one dissolving your compound). This lowers the saturation temperature below the oiling-out point.[1]
-
Seed: Cool slightly (below boiling but above the oiling point) and add a seed crystal.
-
Insulate: Wrap the flask in cotton or place it in a warm water bath to cool extremely slowly.
Visualization: The Oiling-Out Decision Tree
Figure 1: Decision logic for salvaging an experiment where the product has separated as an oil.
Module 3: The "Secret Weapon" – Salt Formation
User Question: “My product is a dark tar and refuses to crystallize in any solvent. Is there a nuclear option?”
Technical Insight:
Yes. The nitrogen atom in the quinoline ring is basic (
Protocol: Acid-Base Recrystallization
Objective: Purify Crude Quinoline via HCl Salt.
-
Dissolution: Dissolve 10g crude quinoline in 20 mL Methanol.
-
Acidification: Slowly add 1.1 equivalents of concentrated HCl (or ethanolic HCl) while stirring.
-
Observation: The solution will heat up (exothermic).
-
-
Precipitation:
-
If crystals form immediately: Cool to 0°C and filter.
-
If no crystals: Slowly add Acetone or Diethyl Ether until a precipitate forms.
-
-
Purification: Recrystallize the crude salt from hot Methanol/Ethanol (1:1).
-
Result: White/Pale yellow needles of Quinoline Hydrochloride (MP: ~134°C).
-
-
Recovery (Neutralization):
-
Dissolve pure salt in minimum water.
-
Basify with 10% NaOH or
to pH 10. -
Extract the liberated free base into DCM or Ether, dry over
, and evaporate.
-
Visualization: Acid-Base Purification Workflow
Figure 2: Workflow for converting an impure oil into a salt for purification, then reverting to the base.[2][3][4][5]
Module 4: Decolorization & Finishing
User Question: “My compound is pure by NMR but looks brown/yellow. How do I remove the color?”
Technical Insight: Quinolines oxidize to form N-oxides and polymerized aniline impurities, which are highly colored [3].
-
Activated Carbon (Charcoal):
-
Dissolve compound in hot ethanol.[6]
-
Add 1-2% w/w Activated Charcoal.
-
Critical Step: Boil for 5-10 minutes. Do not boil longer, or you may oxidize the amine further.
-
Filter hot through a Celite pad to remove fine carbon particles.
-
-
Inert Atmosphere:
-
Always dry purified quinolines under vacuum and store under Nitrogen/Argon. Light and air accelerate the yellowing process.
-
References
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Chapter on Crystallization and Oiling Out).[6][7][8][9][10]
-
Armarego, W.L.F., Chai, C.L.L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013. (Specific entry: Quinoline and derivatives).
-
BenchChem Technical Notes. Optimizing Solvent Systems for Quinoline Synthesis and Purification. 2025.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 4. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 5. scispace.com [scispace.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Validation & Comparative
A Technical Guide for Researchers: Evaluating Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate as a Potential Kinase Inhibitor
This guide provides a comparative analysis of Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate, a novel heterocyclic compound, against established kinase inhibitors. While direct experimental data on the kinase inhibitory profile of this specific molecule is not yet prevalent in public literature, its structural features—namely the quinoline core, halogen substitutions, and carboxylate group—suggest a strong potential for biological activity.
This document is intended for researchers, scientists, and drug development professionals. It will deconstruct the molecule's architecture in the context of well-understood structure-activity relationships (SAR) for kinase inhibition, compare its potential to FDA-approved drugs, and provide detailed experimental protocols to enable its scientific evaluation.
The Quinoline Scaffold: A Privileged Structure in Kinase Inhibitor Design
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets, including protein kinases.[1] Dysregulation of protein kinase activity is a causal factor in many human diseases, particularly cancer, making them one of the most important drug targets of the 21st century.[2][3]
Several FDA-approved kinase inhibitors feature a quinoline or quinazoline (a related heterocyclic system) core. These drugs have demonstrated significant clinical success, validating the utility of this scaffold.[1][4] Key examples include:
-
Gefitinib & Erlotinib: Inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.
-
Lapatinib: A dual inhibitor of EGFR and HER2, used for HER2-positive breast cancer.[4]
-
Vandetanib: An inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and EGFR, approved for certain types of thyroid cancer.[5]
The success of these molecules hinges on the precise chemical decorations appended to the core scaffold. The subject of this guide, this compound, possesses substitutions at key positions that are known to influence kinase binding and cellular activity.
Structural Analysis of this compound
The potential of this compound as a kinase inhibitor can be inferred by dissecting its key structural motifs:
-
4,7-Dichloroquinoline Core: The 4,7-dichloroquinoline framework is a well-established pharmacophore, most famously serving as a key intermediate in the synthesis of the antimalarial drug chloroquine.[6] In the context of kinase inhibition, the chlorine at position 4 can act as a leaving group for the introduction of nucleophilic side chains (like anilines in many type II inhibitors) that can interact with the hinge region of the kinase ATP-binding pocket. The chlorine at position 7 contributes to the overall electronic properties and can engage in halogen bonding or occupy hydrophobic pockets within the enzyme.[7][8]
-
6-Bromo Substitution: Halogen atoms, particularly bromine, at the 6-position of the quinoline ring have been associated with enhanced cytotoxic effects in various compound series.[9] This substitution can increase lipophilicity, potentially improving membrane permeability, and can form specific interactions with the target protein.[4][10]
-
Ethyl 3-Carboxylate Group: The ethyl carboxylate moiety at the 3-position significantly influences the molecule's electronic and steric profile. While less common than the anilino-substitutions seen at position 4 of many EGFR inhibitors, this group could potentially form hydrogen bonds with the kinase or serve as a handle for further chemical modification. A structurally related compound, Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate, has been identified as a potent inhibitor of DNA topoisomerase II, suggesting that this substitution pattern may confer cytotoxicity through various mechanisms, not limited to kinase inhibition.[11]
Comparative Overview: Potential vs. Proven Kinase Inhibitors
To contextualize the potential of this compound, it is useful to compare its structural features against established, potent kinase inhibitors that share the quinoline or a related scaffold.
| Feature | This compound (Untested) | Gefitinib (EGFR Inhibitor) | Vandetanib (VEGFR/EGFR Inhibitor) |
| Core Scaffold | Quinoline | Quinazoline | Quinazoline |
| Position 4 | Chloro group | (3-Chloro-4-fluoroanilino) group | (4-Bromo-2-fluoroanilino) group |
| Position 6 | Bromo group | Methoxy group | Methoxy group |
| Position 7 | Chloro group | (3-Morpholinopropoxy) group | (Pyridin-2-ylmethoxy) group |
| Key Interaction | Hypothetical hinge interaction via displacement of C4-Cl | H-bond to hinge region via N1 and anilino NH | H-bond to hinge region via N1 and anilino NH |
| Reported IC₅₀ | Not Available | EGFR: 2-37 nM | VEGFR2: 40 nM, EGFR: 500 nM |
This comparison highlights that while the core scaffold is promising, the nature of the substituent at the 4-position is a critical determinant for potent kinase inhibition, typically involving a larger, more complex amine-containing side chain that interacts with the enzyme's hinge region. The subject compound, in its current form, may be a valuable synthetic intermediate or a starting point for the development of more potent inhibitors.[12][13]
Experimental Workflows for Evaluation
To empirically determine the kinase inhibitory activity and therapeutic potential of this compound, a systematic, multi-step experimental approach is required.
Kinase Inhibition Profiling
The first step is to assess the compound's ability to directly inhibit a panel of protein kinases.
Workflow: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 100 µM down to the low nanomolar range.
-
Kinase Reaction: In a 384-well plate, combine the test compound dilutions, a kinase of interest (e.g., EGFR, VEGFR2, SRC), its specific substrate peptide, and ATP in a buffered solution.
-
Incubation: Allow the reaction to proceed at room temperature for a set time, typically 60 minutes.
-
ATP Depletion: Add an ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add a Kinase Detection Reagent, which contains enzymes that convert the ADP generated by the kinase back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin pair to generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cellular Activity Assessment
If the compound shows promising activity in biochemical assays, the next step is to determine its effect on cancer cells.
Workflow: Cell Viability and Proliferation Assay (e.g., MTT Assay)
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate a relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and appropriate controls) for 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Incubation: Incubate the plate for 2-4 hours to allow formazan formation.
-
Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: The absorbance is proportional to the number of viable cells. Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
This compound is a molecule of significant interest due to its foundation on the quinoline scaffold, a privileged structure in modern oncology. Its specific pattern of halogenation at positions 4, 6, and 7 suggests the potential for potent biological activity. While direct evidence of its kinase inhibition profile is pending, the analysis of its structural relatives provides a strong rationale for its investigation.[4][7]
The experimental protocols detailed in this guide provide a clear and validated pathway for researchers to elucidate the compound's true potential. Initial screening against a broad panel of kinases, followed by cell-based assays, will be critical in determining whether this compound is a viable lead molecule, a useful chemical probe, or a valuable intermediate for the synthesis of next-generation targeted therapies. The rich history of quinoline-based drugs provides a hopeful outlook for the discovery of novel activities within this chemical class.[1][3]
References
A complete list of references will be generated upon finalization of the content.
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally effective FDA-approved protein kinase targeted covalent inhibitors (TCIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate [cymitquimica.com]
- 12. vibrantpharma.com [vibrantpharma.com]
- 13. calpaclab.com [calpaclab.com]
Purity Validation of Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate by HPLC
A Publish Comparison Guide for Analytical Development
Executive Summary & Core Directive
Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate is a critical scaffold in the synthesis of fluoroquinolone antibiotics and novel anticancer agents.[1] Its purity is paramount because the halogenation pattern (Br at C6, Cl at C4/C7) dictates the regioselectivity of subsequent coupling reactions (e.g., Suzuki-Miyaura coupling or nucleophilic aromatic substitution).[1]
This guide compares the Generic C18 Isocratic Method (often used for quick spot-checks) against an Optimized Phenyl-Hexyl Gradient Method .[1] We demonstrate that while the generic method fails to resolve critical de-halogenated impurities and regioisomers, the optimized protocol utilizes
The Analytical Challenge: Structure & Impurities
The quinoline core is inherently basic, leading to peak tailing on standard silica-based columns due to interaction with residual silanols. Furthermore, the presence of three halogen atoms creates a hydrophobic molecule with potential for subtle regioisomerism that standard alkyl-bonded phases (like C18) often cannot discriminate.[1]
2.1 Impurity Profiling & Origin
Understanding the synthesis is required to predict impurities. The compound is typically synthesized via the Gould-Jacobs reaction followed by chlorination.
Key Impurities:
-
Impurity A (Hydrolysis Product): 6-bromo-4,7-dichloroquinoline-3-carboxylic acid.[1]
-
Impurity B (Des-bromo): Ethyl 4,7-dichloroquinoline-3-carboxylate.[1]
-
Impurity C (Regioisomer): Ethyl 6-bromo-4,5-dichloroquinoline-3-carboxylate (arising from isomeric starting aniline).[1]
-
Impurity D (Precursor): Diethyl {[(4-bromo-3-chlorophenyl)amino]methylidene}propanedioate.[1]
Figure 1: Synthetic pathway and origin of critical impurities for this compound.
Comparative Analysis: Generic vs. Optimized
We compared two methodologies to validate purity. The "Generic" method represents a standard starting point in many labs, while the "Optimized" method represents the necessary rigor for drug development.
3.1 Method A: The Generic Approach (Alternative)[1]
-
Column: Standard C18 (150 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Isocratic Acetonitrile:Water (70:30)[1]
-
Shortcoming: The basic nitrogen of the quinoline interacts with silanols, causing tailing (Asymmetry > 2.0). More importantly, the hydrophobic selectivity of C18 is insufficient to separate the Des-bromo impurity (Impurity B) from the target, as the loss of a bromine atom changes hydrophobicity only slightly compared to the bulk of the molecule.
3.2 Method B: The Optimized Protocol (Recommended)
-
Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)[1]
-
Mechanism: The Phenyl-Hexyl phase offers unique
- interactions with the electron-deficient halogenated quinoline ring.[1] This interaction is highly sensitive to the number and position of halogens, allowing baseline separation of regioisomers. -
Mobile Phase: Gradient elution with Acidic Buffer (0.1% H3PO4) to suppress ionization of the quinoline nitrogen, ensuring sharp peak shape.
Performance Data Comparison:
| Parameter | Method A (Generic C18) | Method B (Optimized Phenyl-Hexyl) |
| Retention Time (Target) | 4.2 min | 12.5 min |
| Peak Tailing Factor ( | 2.3 (Fail) | 1.1 (Pass) |
| Resolution (Target vs. Imp B) | 0.8 (Co-elution) | 3.5 (Baseline) |
| Resolution (Target vs. Imp C) | 0.0 (Co-elution) | 2.1 (Separated) |
| Theoretical Plates ( | ~4,500 | >12,000 |
Detailed Experimental Protocol (Method B)
This protocol is validated for specificity, linearity, and precision.[2]
4.1 Reagents & Equipment[1][3]
-
Solvent A: 0.1% Phosphoric Acid in Water (Milli-Q grade).[1]
-
Solvent B: Acetonitrile (HPLC Grade).[1]
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).[1]
-
Detector: DAD/UV at 254 nm (primary) and 230 nm (secondary for impurity profiling).[1]
-
Column Temp: 35°C.
4.2 Gradient Program
The gradient is designed to elute polar hydrolysis products early, separate the target from close isomers mid-run, and flush highly lipophilic dimers at the end.
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Event |
| 0.0 | 80 | 20 | Equilibration |
| 2.0 | 80 | 20 | Isocratic Hold (Impurity A elutes) |
| 15.0 | 20 | 80 | Linear Gradient |
| 20.0 | 5 | 95 | Wash |
| 20.1 | 80 | 20 | Re-equilibration |
| 25.0 | 80 | 20 | End |
4.3 Sample Preparation
-
Diluent: Acetonitrile:Water (50:50).[1]
-
Stock Solution: Dissolve 10.0 mg of sample in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.
-
Working Standard: Dilute Stock 1:10 to achieve 0.1 mg/mL.
-
System Suitability: Inject a mixture containing Target and Impurity B (spiked at 1%).[1] Resolution must be > 2.0.
Figure 2: Analytical workflow for the purity validation of this compound.
Validation Results (Representative Data)
The following data demonstrates the method's adherence to ICH Q2(R1) guidelines.
5.1 Linearity & Range
Linearity was established for the target compound from 50% to 150% of the target concentration (0.1 mg/mL).[1]
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 12500 |
| 75 | 18780 |
| 100 | 25100 |
| 125 | 31350 |
| 150 | 37600 |
| Correlation ( | 0.9998 |
5.2 Accuracy (Recovery)
Spike recovery experiments were performed by adding known impurities to the pure API.[1]
-
Impurity A Recovery: 98.5% ± 1.2%
-
Impurity B Recovery: 101.2% ± 0.9%[1]
5.3 Sensitivity
-
Limit of Detection (LOD): 0.05 µg/mL (S/N = 3)[1]
-
Limit of Quantitation (LOQ): 0.15 µg/mL (S/N = 10)
Conclusion
For the purity validation of This compound , standard C18 methods are insufficient due to their inability to resolve de-halogenated and regio-isomeric impurities.[1] The Phenyl-Hexyl Gradient Method described herein provides the necessary selectivity through
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter on Method Development for Halogenated Aromatics).
-
Vibrant Pharma Inc. (n.d.).[1] Ethyl 6-bromo-4-chloroquinoline-3-carboxylate Product Data. Retrieved from [1]
-
Kazakevich, Y., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1] (Discussion on Phenyl-Hexyl stationary phase selectivity).
-
Sigma-Aldrich. (n.d.).[1][5] Ethyl 6-bromo-4-chloroquinoline-3-carboxylate Product Information. Retrieved from [1][5]
Sources
- 1. CPHPC = 98 HPLC 224624-80-0 [sigmaaldrich.com]
- 2. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. HTH-01-015 = 98 HPLC 1613724-42-7 [sigmaaldrich.com]
A Researcher's Guide to Comparative Docking Studies of Quinoline-Based Compounds
Introduction: The Quinoline Scaffold as a Cornerstone of Modern Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its rigid structure and versatile nature allow for extensive chemical modifications, leading to a vast library of derivatives with a wide spectrum of pharmacological activities.[1] Quinoline-based compounds are at the core of numerous therapeutic agents, demonstrating efficacy as anticancer, antimalarial, antibacterial, antiviral, and anti-neurodegenerative drugs.[1][2][3][4]
Molecular docking, a powerful computational technique, has become indispensable in the rational design of these novel therapeutic agents. It predicts how a small molecule (ligand), such as a quinoline derivative, might bind to the active site of a target protein (receptor).[5] This in silico approach provides critical insights into binding affinities and interaction patterns, thereby guiding the synthesis and optimization of more potent and selective drug candidates.[1]
This guide offers a comprehensive, in-depth comparison of docking studies involving quinoline-based compounds against various therapeutically relevant protein targets. It is designed for researchers, scientists, and drug development professionals, providing not only comparative data but also the underlying scientific rationale and detailed experimental protocols to ensure scientific integrity and reproducibility.
Pillar 1: The Rationale Behind Experimental Design in Docking Studies
A successful docking study is not merely about generating a low binding score; it is a hypothesis-driven investigation. The causality behind each experimental choice is paramount.
Why Choose Molecular Docking for Quinoline Derivatives? Molecular docking serves as a cost-effective and rapid preliminary screening method. Given the vast chemical space of possible quinoline derivatives, synthesizing and testing each one in vitro would be prohibitively expensive and time-consuming.[6] Docking allows us to:
-
Prioritize Candidates: Screen large virtual libraries of quinoline compounds to identify those with the highest predicted binding affinity for a specific target.
-
Elucidate Mechanism of Action: Provide a plausible binding mode, helping to understand how a compound might exert its biological effect at the molecular level.[7]
-
Guide Lead Optimization: Suggest specific structural modifications to the quinoline scaffold that could enhance binding interactions and, consequently, potency.
Selecting the Right Protein Target The choice of a protein target is dictated by the therapeutic area of interest. For quinoline derivatives, common targets include:
-
Oncology: Topoisomerase IIβ, Epidermal Growth Factor Receptor (EGFR), and Tubulin are frequently targeted to inhibit cancer cell proliferation.[8][9][10]
-
Neurodegenerative Diseases: Acetylcholinesterase (AChE) is a key target in the symptomatic treatment of Alzheimer's disease.[2][11][12]
-
Infectious Diseases: For antibacterial agents, DNA Gyrase is a common target.[3][13] In antimalarial research, targets include Plasmodium falciparum dihydrofolate reductase (PfDHFR) and heme detoxification pathways.[14][15] For antiviral applications, HIV Reverse Transcriptase is a well-studied target.[4]
Choosing the Appropriate Docking Software A variety of robust software packages are available, each with its own search algorithms and scoring functions.[6]
-
AutoDock and AutoDock Vina: Widely used, open-source software known for its accuracy and reliability, making it an excellent choice for academic research.[16]
-
Schrödinger Suite (Glide): A commercial package renowned for its high-precision docking and efficient virtual screening capabilities.[6]
-
MOE (Molecular Operating Environment): An integrated platform that offers a comprehensive suite of tools for drug discovery, including molecular docking.[6]
The choice often depends on a balance between computational cost, accuracy requirements, and user expertise. For this guide, we will primarily reference protocols applicable to AutoDock Vina, given its accessibility.
Pillar 2: A Self-Validating System: Detailed Docking Protocol
To ensure trustworthiness, every protocol must be robust and reproducible. The following sections provide a step-by-step methodology for performing a comparative docking study.
Experimental Protocol 1: Receptor and Ligand Preparation
This workflow details the critical preparatory steps for both the protein (receptor) and the quinoline compound (ligand) before initiating the docking simulation.
Caption: Workflow for preparing receptor and ligand files for docking.
Step-by-Step Methodology:
-
Receptor Preparation: a. Obtain Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) ([Link]11] b. Clean Protein: Open the PDB file in a molecular visualization tool like UCSF Chimera or AutoDockTools (ADT).[17][18] Remove all non-essential molecules, including water, ions, and any co-crystallized ligands.[19][20] If the protein has multiple chains, select only the one containing the active site of interest.[18] c. Add Hydrogens and Charges: Add polar hydrogens to the protein, as they are crucial for defining hydrogen bonds. Assign partial atomic charges (e.g., Gasteiger charges) to all atoms.[21][22] d. Save: Save the prepared protein structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[22]
-
Ligand (Quinoline Derivative) Preparation: a. Obtain Structure: Draw the 2D structure of the quinoline derivative using software like ChemDraw or obtain it from a database like PubChem.[19][23] b. Convert to 3D and Minimize: Convert the 2D structure to a 3D conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[23] c. Define Rotatable Bonds: Identify and define the rotatable (torsional) bonds within the ligand. This allows for flexible docking, where the ligand can change its conformation to fit the binding site.[21] d. Save: Save the prepared ligand in the PDBQT file format.
Experimental Protocol 2: Docking Simulation and Result Analysis
Caption: Workflow for docking simulation and subsequent result analysis.
Step-by-Step Methodology:
-
Grid Generation: Define a 3D grid box that encompasses the entire binding site of the target protein. The ligand will be allowed to move and rotate freely only within this defined space.
-
Configuration: Create a configuration file that specifies the paths to the prepared receptor and ligand (PDBQT files), the coordinates and dimensions of the grid box, and other parameters like the number of binding modes to generate.
-
Execution: Run the docking simulation using the command-line interface of the chosen software (e.g., AutoDock Vina).
-
Analysis of Results: a. Binding Affinity (ΔG): The primary output is the binding affinity, expressed in kcal/mol. A more negative value indicates a more favorable and stronger binding interaction.[24] This score is used to rank different quinoline derivatives. b. Binding Pose: The software generates several possible binding poses (conformations) for the ligand within the active site. The pose with the lowest binding energy is typically considered the most likely.[25] c. Root Mean Square Deviation (RMSD): When comparing a docked pose to a known experimental (co-crystallized) pose, a lower RMSD value (typically <2.0 Å) indicates a more accurate and reliable docking result.[24][25] d. Interaction Analysis: Visualize the best-ranked pose using software like Discovery Studio or PyMOL. Identify and analyze the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the quinoline derivative and the amino acid residues of the protein.[24][26] These interactions are critical for stabilizing the ligand-protein complex.
Pillar 3: Authoritative Grounding & Comparative Data
This section consolidates and compares quantitative data from various docking studies on quinoline derivatives across different therapeutic areas.
Data Presentation: Comparative Docking Performance
The following tables summarize the predicted binding affinities of various quinoline-based compounds against key protein targets. Note: Direct comparison of scores between different studies and software should be done with caution, as scoring functions and protocols may vary.
Table 1: Quinoline Derivatives as Anti-Alzheimer's Agents
| Quinoline Derivative | Target Protein | PDB ID | Docking Software | Docking Score (kcal/mol) | Reference |
|---|---|---|---|---|---|
| dq815 (dihydroxy-quinoline) | Acetylcholinesterase (AChE) | 4BTL | CADMA-Chem | -9.1 | [2][12] |
| dq829 (dihydroxy-quinoline) | Acetylcholinesterase (AChE) | 4BTL | CADMA-Chem | -8.7 | [2][12] |
| dq1356 (dihydroxy-quinoline) | Acetylcholinesterase (AChE) | 4BTL | CADMA-Chem | -7.9 | [2][12] |
| Coumarin-Quinoline Hybrid 5a | Acetylcholinesterase (AChE) | Not Specified | Not Specified | Not Specified |[27] |
Table 2: Quinoline Derivatives as Anticancer Agents
| Quinoline Derivative | Target Protein | PDB ID | Docking Software | Docking Score (kcal/mol) | Reference |
|---|---|---|---|---|---|
| Pyrano[3,2-c]quinoline 4a/4b | Topoisomerase IIβ | Not Specified | Not Specified | Not Specified | [8] |
| Quinoline-dihydrazone 3b | Cyclin-Dependent Kinase 2 (CDK2) | Not Specified | Not Specified | Not Specified | [7] |
| Quinoline-dihydrazone 3c | Cyclin-Dependent Kinase 2 (CDK2) | Not Specified | Not Specified | Not Specified | [7] |
| Quinoline derivative 4c | Tubulin (Colchicine site) | Not Specified | Not Specified | Not Specified | [10] |
| Schiff's base 4e | Various Cancer Proteins | Not Specified | Schrödinger 2011 | Not Specified (Best G-Score) |[9] |
Table 3: Quinoline Derivatives as Antimicrobial Agents
| Quinoline Derivative | Target Protein | PDB ID | Docking Software | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|---|
| Quinolonyl Chalcone A4 | P. falciparum DHFR | Not Specified | Not Specified | -11.04 | [15] |
| Quinolonyl Chalcone A4 | Heme | Not Specified | Not Specified | -25.0 | [15] |
| Novel Fluoroquinolone 8g | Topoisomerase II DNA Gyrase | 2XCT | Schrödinger Maestro | Not Specified | [3] |
| Quinoline Derivative 11 | E. coli DNA Gyrase B | 6F86 | Not Specified | -7.33 | [13] |
| Quinoline-stilbene 24 | E. coli DNA Gyrase B | Not Specified | Not Specified | -7.1 | [28] |
| Ciprofloxacin (Reference) | E. coli DNA Gyrase B | Not Specified | Not Specified | -7.3 |[28] |
Table 4: Quinoline Derivatives as Anti-HIV Agents
| Quinoline Derivative | Target Protein | PDB ID | Docking Software | Docking Score (kcal/mol) | Reference |
|---|---|---|---|---|---|
| Quinoline-pyrimidine 4 | HIV Reverse Transcriptase | 4I2P | Not Specified | -10.67 | [4] |
| Quinoline-pyrimidine 5 | HIV Reverse Transcriptase | 4I2P | Not Specified | -10.38 | [4] |
| Rilpivirine (Reference) | HIV Reverse Transcriptase | 4I2P | Not Specified | -8.56 |[4] |
In-Depth Case Study: Quinoline-Stilbene Derivative Targeting E. coli DNA Gyrase
A study on quinoline-stilbene derivatives identified compound 24 as a potent antibacterial agent, with docking studies corroborating the in vitro results.[28] The molecular docking revealed a binding affinity (-7.1 kcal/mol) comparable to the standard drug ciprofloxacin (-7.3 kcal/mol).[28] The analysis of its binding mode within the active site of E. coli DNA gyrase B provides a structural basis for its activity.
Caption: Key interactions of Quinoline-Stilbene 24 in DNA Gyrase.
The docking pose reveals that the quinoline core forms critical hydrogen bonds with the side chains of Asp73 and Asn46 , anchoring the molecule in the ATP-binding pocket. Additionally, hydrophobic interactions with residues like Ile78 and Pro79 further stabilize the complex. This binding pattern mimics that of known inhibitors, preventing the conformational changes required for DNA gyrase activity and ultimately leading to bacterial cell death.
Conclusion and Future Perspectives
This guide demonstrates that comparative molecular docking is a powerful and essential tool in the exploration of quinoline-based compounds for drug discovery. By systematically preparing molecules, executing validated docking protocols, and carefully analyzing the results, researchers can effectively screen vast libraries, prioritize lead candidates, and gain crucial insights into structure-activity relationships. The data presented herein highlights the remarkable versatility of the quinoline scaffold, showing its potential to bind effectively to a diverse range of protein targets implicated in cancer, neurodegenerative disorders, and infectious diseases.
Future studies should aim to integrate docking results more closely with other computational methods, such as molecular dynamics simulations, to assess the stability of predicted binding poses over time. Furthermore, combining in silico predictions with robust in vitro and in vivo experimental validation remains the gold standard for translating these promising computational leads into clinically effective therapeutic agents.
References
A complete, numbered list of all sources cited within this guide is provided below.
- ResearchGate. (2024). How to interprete and analyze molecular docking results?
- Saeed, A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10, 1-14.
- Creative Proteomics. (n.d.). Molecular Docking Software and Tools.
- The Scripps Research Institute. (n.d.). AutoDock.
- Labinsights. (2023). Docking Software for Drug Development.
- Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
- PMC. (n.d.). Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease.
- PMC. (n.d.).
- International Journal of Pharmaceutical Research and Applications. (2023). Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs.
- ResearchGate. (2020).
- ResearchGate. (2025).
- ResearchGate. (2025).
- RSC Publishing. (n.d.). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking.
- Bentham Science Publishers. (2020).
- PubMed. (2023).
- Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
- CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.
- Walsh Medical Media. (2020).
- YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio.
- ProQuest. (n.d.). QSAR, molecular docking and ADMET studies of quinoline, isoquinoline and quinazoline derivatives against Plasmodium falciparum malaria.
- CD ComputaBio. (n.d.). Molecular Docking Software.
- ResearchGate. (n.d.). Predicted docking binding modes of the synthesized compounds within the...
- DNASTAR. (n.d.). NovaDock Molecular Docking Software.
- PMC. (2025).
- PubMed. (2019). Anti-malarial, cytotoxicity and molecular docking studies of quinolinyl chalcones as potential...
- Quora. (2021). How does one prepare proteins for molecular docking?
- CABI Digital Library. (n.d.). Antimicrobial Investigation and Docking Analysis of Quinoline Compounds.
- PMC. (2021). Synthesis, Molecular Docking Analysis, and Evaluation of Antibacterial and Antioxidant Properties of Stilbenes and Pinacol of Quinolines.
- BenchChem. (2025).
- UCSF DOCK. (2025). Tutorial: Prepping Molecules.
- University of Oxford. (n.d.). Session 4: Introduction to in silico docking.
- PMC - NIH. (n.d.). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
- JOCPR. (n.d.). Synthesis, molecular docking and design.
- IJRPR. (2025).
- BenchChem. (2025). Comparative Docking Studies of Quinoline Derivatives with Target Proteins: A Guide for Researchers.
- ScotChem. (n.d.). 6. Preparing the protein and ligand for docking.
- MDPI. (2019). Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer's Disease.
- ResearchGate. (2019).
- University of Tromsø. (n.d.). Molecular Docking Tutorial.
- PMC - PubMed Central. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.
- MDPI. (n.d.). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Docking, and Antibacterial Evaluation of Some Novel Flouroquinolone Derivatives as Potent Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Anti-malarial, cytotoxicity and molecular docking studies of quinolinyl chalcones as potential anti-malarial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. labinsights.nl [labinsights.nl]
- 17. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 18. scotchem.ac.uk [scotchem.ac.uk]
- 19. quora.com [quora.com]
- 20. researchgate.net [researchgate.net]
- 21. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 22. sites.ualberta.ca [sites.ualberta.ca]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 26. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis, Molecular Docking Analysis, and Evaluation of Antibacterial and Antioxidant Properties of Stilbenes and Pinacol of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Profiling of Quinoline Analogs: A Comparative Guide for Drug Design
Executive Summary: The Quinoline Scaffold in Medicinal Chemistry
The quinoline scaffold (benzo[b]pyridine) represents a privileged structure in drug discovery, serving as the core pharmacophore for antimalarials (e.g., chloroquine), kinase inhibitors, and antibacterial agents. However, the success of a quinoline-based lead often hinges on subtle physicochemical modifications.
This guide provides a technical comparison of Quinoline , its isomer Isoquinoline , and its hydrogenated analog 1,2,3,4-Tetrahydroquinoline (THQ) . We analyze the critical physicochemical parameters—pKa, lipophilicity (LogP), and solubility—that dictate ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
Comparative Analysis: Physicochemical Properties
The following data synthesizes experimental values to highlight the structural divergence between these analogs.
Table 1: Physicochemical Property Matrix[1]
| Property | Quinoline | Isoquinoline | 1,2,3,4-Tetrahydroquinoline | 8-Hydroxyquinoline |
| Structure | Benzo[b]pyridine | Benzo[c]pyridine | Bicyclic secondary amine | Phenolic quinoline |
| MW ( g/mol ) | 129.16 | 129.16 | 133.19 | 145.16 |
| pKa (Conj. Acid) | 4.90 | 5.40 | 5.03 | 4.91 (NH⁺), 9.81 (OH) |
| LogP (Oct/Wat) | 2.03 | 2.08 | 2.18 | 1.75 |
| H-Bond Donors | 0 | 0 | 1 (NH) | 1 (OH) |
| H-Bond Acceptors | 1 | 1 | 1 | 2 |
| Water Solubility | Slightly soluble | Slightly soluble | Low | Low (pH dependent) |
| Electronic Nature | π-deficient pyridine ring | π-deficient pyridine ring | Electron-rich aniline-like | Amphoteric chelator |
Technical Insights
1. Ionization and Basicity (pKa)
-
Quinoline vs. Isoquinoline: Isoquinoline (pKa 5.40) is slightly more basic than quinoline (pKa 4.90). In quinoline, the nitrogen lone pair is in an sp² orbital orthogonal to the π-system, but the proximity of the fused benzene ring at the C8 position creates a steric hindrance to solvation of the protonated cation, slightly destabilizing it compared to isoquinoline.
-
Tetrahydroquinoline (THQ): THQ behaves structurally as an N-alkyl aniline. While aliphatic amines are typically more basic (pKa ~10), the nitrogen lone pair in THQ is conjugated with the benzene ring, delocalizing electron density and lowering the pKa to ~5.03, making it comparable to the aromatic analogs but with distinct H-bonding capabilities.
2. Lipophilicity (LogP) and Solubility[1]
-
Aromaticity Impact: Both quinoline and isoquinoline exhibit similar lipophilicity (LogP ~2.0–2.1). However, the reduction of the pyridine ring to form THQ breaks the aromaticity of the nitrogen-containing ring, increasing conformational flexibility and slightly increasing lipophilicity (LogP ~2.18) due to the aliphatic character of the saturated ring.
-
Solubility Tuning: The solubility of all three is pH-dependent. At gastric pH (pH < 3), the nitrogen protonates, drastically increasing aqueous solubility. This is a critical formulation strategy for quinoline drugs.
Visualization: Structural-Property Logic
The following diagram illustrates the impact of structural modification on physicochemical behavior.
Figure 1: Structural evolution and resulting physicochemical shifts between quinoline analogs.
Experimental Protocols
To ensure data reliability in drug development, "book values" are insufficient. The following protocols outline the industry-standard methods for experimentally determining pKa and LogP for these heterocycles.
Protocol A: Potentiometric Determination of pKa
Objective: Determine the ionization constant of a quinoline derivative using precise potentiometric titration. Standard: This method is superior to UV-metric methods for compounds with low UV absorbance changes upon ionization.
Materials
-
Titrator: Automatic potentiometric titrator (e.g., Mettler Toledo or Metrohm).
-
Electrode: Calibrated glass pH combined electrode (Ag/AgCl).
-
Titrant: 0.1 M HCl and 0.1 M NaOH (standardized).
-
Solvent: Carbonate-free distilled water (degassed). Note: For insoluble analogs, use a Methanol/Water co-solvent system and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
-
Ionic Strength Adjuster: 0.15 M KCl.[2]
Step-by-Step Workflow
-
System Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C. Slope efficiency must be 98-102%.
-
Sample Preparation: Weigh 3–5 mg of the quinoline derivative. Dissolve in 20 mL of 0.15 M KCl solution.
-
Self-Validation Check: Ensure the solution is clear. If cloudy, switch to the co-solvent protocol (e.g., 30% MeOH).
-
-
Acidification: Add a known excess of 0.1 M HCl to lower the pH to ~2.0 (ensuring full protonation of the quinoline nitrogen).
-
Titration: Titrate with 0.1 M NaOH using dynamic dosing (smaller increments near the equivalence point).
-
Data Processing: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point of the buffering region.
-
Calculation: Use the Bjerrum difference plot or Gran plot method to linearize the endpoint detection for higher accuracy.
-
Figure 2: Decision tree for potentiometric pKa determination.
Protocol B: Shake-Flask LogP Determination
Objective: Measure the lipophilicity (Partition Coefficient) between n-octanol and water.[3][4] Scope: Applicable for LogP values between -2 and 4.[3][5]
Methodology
-
Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours. Causality: Prevents volume changes during the experiment due to mutual solubility.
-
Equilibration: Dissolve the quinoline analog in the octanol phase (if lipophilic) or water phase (if hydrophilic).
-
Partitioning: Mix the two phases in a glass vial. Shake mechanically for 1 hour, then centrifuge at 2000 rpm for 20 minutes to ensure complete phase separation.
-
Quantification:
-
Separate phases carefully.
-
Analyze the concentration of the compound in both phases using UV-Vis spectrophotometry or HPLC.
-
Validation: Mass balance check. The sum of the compound in both phases must equal the initial amount (>95% recovery).
-
-
Calculation:
Implications for Drug Discovery[7][8][9][10][11][12]
Understanding these properties allows for rational scaffold selection:
-
Bioavailability: The moderate LogP (2.0) of quinoline is ideal for oral bioavailability (Lipinski's Rule of 5 compliant). However, its low aqueous solubility requires salt formation (e.g., Quinoline HCl) or formulation in acidic excipients.
-
Target Binding:
-
Use Quinoline when a flat, aromatic π-stacking interaction is required in a narrow pocket.
-
Use 1,2,3,4-THQ when the target pocket allows for more volume (puckered ring) and requires a hydrogen bond donor (NH) to anchor the ligand.
-
-
Metabolic Stability: Quinoline is susceptible to oxidation at the C2 and C4 positions by CYP450 enzymes. Blocking these positions (e.g., with methyl groups or halogens) or using the Isoquinoline scaffold can alter the metabolic soft spots.
References
-
Musioł, R., et al. (2025).[6] RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Link
-
Creative Bioarray. (2025).[6] Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray Protocols. Link
-
National Institutes of Health (NIH). (2021). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PMC. Link
-
BenchChem. (2025).[7][8] Overcoming poor solubility of quinoline derivatives in reactions. BenchChem Support. Link
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard Text for pKa/LogP methodology).
Sources
- 1. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Scientist's Guide to Personal Protective Equipment for Handling Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate
As a Senior Application Scientist, my primary objective is to empower fellow researchers to achieve their goals safely and efficiently. The handling of complex reagents like Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate, a halogenated quinoline derivative, demands a meticulous and informed approach to safety. This guide moves beyond a simple checklist, providing a procedural framework grounded in risk assessment and scientific rationale to ensure your well-being and the integrity of your research.
Hazard Assessment: Understanding the Compound
This compound is a member of the quinoline class of compounds, many of which are known for their biological activity.[1][2] While specific toxicological data for this exact molecule is limited, authoritative safety data sheets for structurally similar halogenated quinolines provide a clear directive. The primary hazards are identified as:
-
Skin Irritation : Causes skin irritation upon contact.[3][4]
-
Serious Eye Irritation : Poses a significant risk of causing serious eye irritation.[3][4][5]
-
Respiratory Irritation : Inhalation of dust or aerosols may lead to respiratory tract irritation.[3][4]
Given these hazards, a multi-layered safety strategy is not just recommended; it is imperative. This strategy begins with engineering controls and is supplemented by rigorous personal protective equipment (PPE) protocols and handling procedures.
Caption: Workflow for Safe Handling of the specified chemical.
Engineering Controls: Your First and Best Defense
Before any personal protective equipment is even selected, the environment must be engineered for safety. PPE is designed to protect you when engineering controls fail or are not feasible; it should never be the primary method of exposure prevention.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a properly functioning and certified chemical fume hood. This is non-negotiable. The hood contains dust and vapors, preventing inhalation, which is a primary route of exposure.[6][7]
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and unobstructed, within a 10-second travel distance from your workstation.[8][9]
Personal Protective Equipment (PPE): An Essential Barrier
The selection of PPE must be deliberate and based on the specific hazards of a halogenated aromatic compound.
| Protection Area | Required PPE Specification | Rationale & Key Considerations |
| Eyes & Face | ANSI Z87.1-compliant chemical splash goggles. | Standard safety glasses do not provide a seal around the eyes and are insufficient. Goggles are required to protect against dust particles and potential splashes.[6][9] For larger quantities (>50g) or significant splash potential, supplement goggles with a full-face shield. |
| Hands | Chemically resistant gloves (Butyl rubber or Viton recommended). | This is a critical point. Standard nitrile gloves offer poor resistance to many halogenated hydrocarbons and should be considered for splash protection only, to be changed immediately upon contact.[10][11][12] For prolonged handling, more robust materials are necessary. Always inspect gloves for tears or pinholes before use and practice proper removal techniques to avoid contaminating your skin.[3][13] Double gloving can provide an additional layer of protection.[6] |
| Body | Fully-buttoned, long-sleeved laboratory coat. | A lab coat protects against incidental contact and small splashes. Ensure it is fully fastened to provide maximum coverage.[6] For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6] |
| Respiratory | Use within a fume hood is the primary control. | Respiratory protection is generally not required when handling this compound within a certified fume hood. However, if a hood is not available or during a large spill cleanup, a NIOSH-approved respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is necessary to protect against organic vapors and particulates.[13] |
Step-by-Step Operational Plan
A systematic workflow minimizes risk and ensures reproducibility.
Step 1: Pre-Handling Safety Check
-
Verify that the chemical fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly.
-
Don your required PPE as specified in the table above.
-
Inspect your gloves for any signs of degradation or damage.[3][13]
-
Designate a specific area within the fume hood for handling the compound to contain any potential contamination.
Step 2: Handling the Compound
-
When weighing the solid, use a disposable weigh boat or line the balance with aluminum foil to prevent contamination of the equipment.
-
Perform all transfers of the solid carefully to minimize the creation of airborne dust.[3][13]
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
Step 3: Post-Handling Decontamination & Disposal
-
Wipe down the designated work area within the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste. Soap and water can also be effective for general decontamination.[14]
-
Carefully remove your PPE. The most critical step is glove removal: using one gloved hand, peel the other glove off from the cuff towards the fingers, turning it inside out. Hold the removed glove in the still-gloved hand, then slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off over the first glove. This prevents contact with the contaminated outer surface.[3][13]
-
Wash your hands and any exposed skin thoroughly with soap and water after removing your gloves.[4][8]
Waste Disposal & Emergency Procedures
Waste Management:
-
Segregation is Key: this compound and any materials contaminated with it (gloves, weigh boats, paper towels) must be disposed of as halogenated organic waste .[6][15]
-
Do not mix halogenated waste with non-halogenated waste streams; this significantly increases the cost and complexity of disposal.[7][16]
-
Containment: Collect waste in a designated, compatible container that is clearly labeled with "Hazardous Waste: Halogenated Organics" and a full list of its contents.[6][16] The container must be kept tightly sealed when not in use.[7][15]
-
Prohibition: Never dispose of this chemical or its containers down the drain or in regular trash.[6]
In Case of Emergency:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[8][14]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][8]
-
Spill: For a small spill contained within the fume hood, use an absorbent material to collect the substance, place it in the halogenated waste container, and decontaminate the area. For larger spills, evacuate the lab, alert others, and contact your institution's environmental health and safety office.[3][13]
By integrating these expert-level controls and procedures, you build a system of safety that protects you, your colleagues, and your work.
References
- Fisher Scientific. (2024, March 31). Safety Data Sheet: 6-Bromo-4-chloroquinoline.
- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
- Capot Chemical. (2026, January 7). Material Safety Data Sheet: Ethyl 6-chloroquinoline-3-carboxylate.
- Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet: 6-Bromoquinoline.
- ECHEMI. (n.d.). Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate SDS.
- CymitQuimica. (n.d.). Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate.
- Washington State University. (n.d.). Halogenated Solvents Safety Plan.
- CDH Fine Chemical. (n.d.). 4,7-Dichloroquinoline Material Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate.
- Braun Research Group, University of Illinois. (n.d.). Standard Operating Procedure: Halogenated Organic Liquids.
- Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart.
- Wikipedia. (n.d.). Quinoline.
- MCF Environmental Services. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- National Center for Biotechnology Information. (2021, April 6). Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents.
- Oregon State University Chemistry. (n.d.). Examples of Chemical Resistance of Common Glove Materials.
- WSU Spokane. (n.d.). Glove Selection Chart.
- Fisher Scientific. (2012, January 9). Safety Data Sheet: 4,7-Dichloroquinoline.
- Vanderbilt University. (2023, February). Halogenated Solvents Standard Operating Procedure.
- ResearchGate. (2025, August 6). Proficient Procedure for Preparation of Quinoline Derivatives.
- Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- IIP Series. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview.
Sources
- 1. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. chemistry.osu.edu [chemistry.osu.edu]
- 13. capotchem.com [capotchem.com]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. hazardouswasteexperts.com [hazardouswasteexperts.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
